Sparfloxacin
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZWHBIBMUVIIW-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023590 | |
| Record name | Sparfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sparfloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble, 1.13e-01 g/L | |
| Record name | Sparfloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sparfloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
110871-86-8 | |
| Record name | Sparfloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110871-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sparfloxacin [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110871868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sparfloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01208 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sparfloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SPARFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q90AGA787L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sparfloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Sparfloxacin: A Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sparfloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic that was first patented in 1985 and approved for medical use in 1993.[1] It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. The bactericidal action of sparfloxacin stems from its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, repair, and recombination. This technical guide provides a comprehensive overview of the discovery and, in particular, the detailed synthesis pathways of sparfloxacin, complete with experimental protocols, quantitative data, and visual diagrams to aid in understanding the complex chemical processes involved.
Discovery and Development
The development of sparfloxacin was a result of extensive research into the structure-activity relationships of quinolone antibacterial agents. The seminal work by Miyamoto et al. (1990) published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of 5-substituted 6,8-difluoroquinolones. Their research identified that a 5-amino group combined with a 7-(cis-3,5-dimethyl-1-piperazinyl) substituent on the quinolone core conferred superior antibacterial properties, leading to the discovery of sparfloxacin (originally designated AT-4140).[1] This compound demonstrated superior in vitro and in vivo potency compared to the then-standard ciprofloxacin, marking a significant advancement in the field.[1]
Synthesis Pathways
Two primary synthetic routes for sparfloxacin have been prominently described in the scientific literature. The first is a more traditional pathway commencing from ethyl pentafluorobenzoylacetate, while a newer, more streamlined process begins with 2,3,4,5-tetrafluorobenzoic acid.
Pathway 1: From Ethyl Pentafluorobenzoylacetate
This pathway, detailed in early publications, involves a multi-step process to construct the quinolone core and subsequently introduce the necessary functional groups.
Experimental Protocols for Pathway 1:
A radiolabeled synthesis following this general pathway reported an average yield of 41.5%.[2]
-
Step 1: Formation of Ethyl 2-(pentafluorobenzoyl)-3-(cyclopropylamino)acrylate.
-
Methodology: Ethyl pentafluorobenzoylacetate is reacted with triethyl orthoformate in acetic anhydride, followed by treatment with cyclopropylamine.
-
-
Step 2: Cyclization to form the Quinolone Core.
-
Methodology: The resulting enamine is cyclized in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to yield the ethyl quinolonecarboxylate.
-
-
Step 3: Introduction of the 5-Amino Precursor.
-
Methodology: The tetrafluoroquinolone intermediate is reacted with benzylamine to substitute the fluorine at the 5-position.
-
-
Step 4: Deprotection to the 5-Amino Group.
-
Methodology: The benzyl group is removed by catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst.
-
-
Step 5: Hydrolysis of the Ester.
-
Methodology: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong acid such as sulfuric acid.
-
-
Step 6: Condensation with cis-2,6-Dimethylpiperazine.
-
Methodology: The final step involves the condensation of the 5-amino-quinolone carboxylic acid with cis-2,6-dimethylpiperazine to yield sparfloxacin.
-
Pathway 2: A More Recent Approach from 2,3,4,5-Tetrafluorobenzoic Acid
A newer, more efficient synthesis has been developed, starting from 2,3,4,5-tetrafluorobenzoic acid. This process is reported to have a total yield of 34.2% and involves fewer steps than the traditional pathway.[3][4]
Experimental Protocols for Pathway 2:
-
Step 1: Nitration and Acyl Chlorination.
-
Methodology: 2,3,4,5-Tetrafluorobenzoic acid is first nitrated to introduce a nitro group at the 6-position and then converted to its acyl chloride.
-
-
Step 2: Coupling with Ethyl 3-(dimethylamino)acrylate.
-
Methodology: The acyl chloride is reacted with ethyl 3-(dimethylamino)acrylate.
-
-
Step 3: Cyclopropylamine Displacement.
-
Methodology: The dimethylamino group is displaced by cyclopropylamine.
-
-
Step 4: Cyclization.
-
Methodology: The resulting intermediate undergoes intramolecular cyclization to form the nitro-quinolone core.
-
-
Step 5: Reduction of the Nitro Group.
-
Methodology: The nitro group is reduced to an amino group.
-
-
Step 6: Hydrolysis.
-
Methodology: The ethyl ester is hydrolyzed to the carboxylic acid.
-
-
Step 7: Condensation with cis-2,6-Dimethylpiperazine.
-
Methodology: The final condensation step with cis-2,6-dimethylpiperazine yields sparfloxacin.
-
Quantitative Data
While detailed step-by-step yields are not consistently available across all literature, the overall yields for the two primary synthesis pathways provide a basis for comparison.
| Synthesis Pathway | Starting Material | Overall Yield (%) | Reference |
| Pathway 1 (Radiolabeled) | Ethyl pentafluorobenzoylacetate | 41.5 | [2] |
| Pathway 2 | 2,3,4,5-Tetrafluorobenzoic acid | 34.2 | [3][4] |
Table 1: Comparison of Overall Yields for Sparfloxacin Synthesis Pathways.
Spectroscopic data for the final product, sparfloxacin, and some of its metal complexes have been reported, confirming its structure.
| Spectroscopic Data | Key Observations |
| ¹H NMR | Peaks corresponding to the N-cyclopropyl ring protons are observed at approximately 0.53 ppm and 0.28 ppm. Piperazinyl protons appear around 3.56 ppm and 3.31 ppm.[5] |
| IR | Characteristic absorption bands confirm the presence of functional groups within the sparfloxacin molecule.[5] |
| UV-Vis | Spectroscopic methods have been developed for the determination of sparfloxacin, with specific absorption maxima identified.[4] |
Table 2: Spectroscopic Data for Sparfloxacin.
Conclusion
The discovery of sparfloxacin was a significant milestone in the development of fluoroquinolone antibiotics. Its synthesis, achievable through multiple pathways, showcases elegant chemical strategies for the construction of complex heterocyclic molecules. The newer synthesis route starting from 2,3,4,5-tetrafluorobenzoic acid appears to be more efficient in terms of the number of steps. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development, offering insights into the chemical history and creation of this potent antibacterial agent. Further research into optimizing these synthetic routes could lead to more cost-effective and environmentally friendly production methods.
References
- 1. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of [carbonyl-14C]sparfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on new process of synthesizing sparfloxacin | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Sparfloxacin: A Comprehensive Technical Guide
An In-depth Analysis of its Chemical Identity, Properties, and Biological Activity for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the fluoroquinolone antibiotic, sparfloxacin. It covers its chemical nomenclature, physicochemical and pharmacokinetic properties, and its mechanism of action. The guide also includes detailed experimental protocols for its synthesis and for assays determining its inhibitory activity against bacterial DNA gyrase and topoisomerase IV.
Chemical Identity
IUPAC Name: 5-Amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid[1].
Synonyms: Sparfloxacin has been known by several names in research and commercial contexts. These include:
Physicochemical Properties
Sparfloxacin is a yellow crystalline powder.[4] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂F₂N₄O₃ | [2] |
| Molecular Weight | 392.40 g/mol | [2] |
| Melting Point | 266-269 °C | [5] |
| Water Solubility | 0.11 g/100 mL | [5] |
| Solubility in DMSO | 9 mg/mL (22.93 mM) | [6] |
| Protein Binding | 37-45% | [1] |
Pharmacokinetic Properties
Sparfloxacin exhibits favorable pharmacokinetic characteristics, including good oral bioavailability and a long elimination half-life, which allows for once-daily dosing.
| Parameter | Value | Reference |
| Bioavailability | 92% | |
| Time to Peak Plasma Concentration (Tmax) | 3-6 hours | |
| Elimination Half-life (t½) | 16-30 hours | [1] |
| Metabolism | Hepatic glucuronidation | [1] |
| Excretion | 50% Fecal, 50% Renal | [1] |
Mechanism of Action
Sparfloxacin is a bactericidal agent that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, sparfloxacin disrupts essential cellular processes, leading to bacterial cell death. For many gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target for many gram-positive bacteria.[1]
Experimental Protocols
Synthesis of Sparfloxacin
The following is a general procedure for the synthesis of sparfloxacin, based on reported methods.
Materials:
-
Ethyl pentafluorobenzoylacetate
-
Ethyl orthoformate
-
Cyclopropylamine
-
Potassium tert-butoxide
-
Benzylamine
-
Palladium on carbon (Pd/C)
-
cis-2,6-dimethylpiperazine
-
Appropriate solvents (e.g., ethanol, diethyl ether)
Procedure:
-
Formation of the Quinolone Intermediate:
-
React ethyl pentafluorobenzoylacetate with ethyl orthoformate.
-
The resulting product is then reacted with cyclopropylamine.
-
Cyclization is achieved using potassium tert-butoxide to yield the quinolone intermediate.
-
-
Introduction of the Amino Group:
-
The quinolone intermediate is reacted with benzylamine.
-
The benzyl group is subsequently removed by catalytic hydrogenolysis using Pd/C to yield the amino derivative.
-
-
Final Condensation:
-
The amino derivative is condensed with cis-2,6-dimethylpiperazine to produce sparfloxacin.
-
DNA Gyrase Inhibition Assay
This protocol is a general method for assessing the inhibition of DNA gyrase by sparfloxacin.
Materials:
-
Purified DNA gyrase
-
Relaxed pBR322 DNA (substrate)
-
ATP
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine)
-
Sparfloxacin solutions of varying concentrations
-
Agarose gel electrophoresis equipment
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the desired concentration of sparfloxacin.
-
Add purified DNA gyrase to the mixture.
-
Initiate the reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a solution containing SDS and EDTA.
-
-
Analysis:
-
Analyze the DNA products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of relaxed DNA to supercoiled DNA indicates enzyme activity, and the inhibition of this process is a measure of sparfloxacin's inhibitory effect.
-
Topoisomerase IV Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of sparfloxacin against topoisomerase IV.
Materials:
-
Purified topoisomerase IV
-
Kinetoplast DNA (kDNA) (catenated substrate)
-
ATP
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, glutamic acid)
-
Sparfloxacin solutions of varying concentrations
-
Agarose gel electrophoresis equipment
-
Ethidium bromide or other DNA stain
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, kDNA, and the desired concentration of sparfloxacin.
-
Add purified topoisomerase IV to the mixture.
-
Start the reaction by adding ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a solution containing SDS and EDTA.
-
-
Analysis:
-
Separate the DNA products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize the bands. The decatenation of kDNA into minicircles indicates enzyme activity, and the inhibition of this process demonstrates the inhibitory effect of sparfloxacin.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of [carbonyl-14C]sparfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 4. inspiralis.com [inspiralis.com]
- 5. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1333207A - Sparfloxacin salt and synthesis method and use thereof - Google Patents [patents.google.com]
Sparfloxacin: A Comprehensive Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of sparfloxacin, a fluoroquinolone antibiotic. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. Sparfloxacin exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] Its pharmacokinetic profile is characterized by good oral absorption and extensive tissue penetration, allowing for effective concentrations at the site of infection.[1][2]
Pharmacokinetic Profile
The pharmacokinetic properties of sparfloxacin have been extensively studied, revealing a profile that supports once-daily dosing.[1][2] Key parameters are summarized below, providing a quantitative overview of the drug's absorption, distribution, metabolism, and excretion.
Absorption
Sparfloxacin is well-absorbed after oral administration, with an absolute bioavailability of approximately 92%.[4] Peak plasma concentrations (Cmax) are typically reached within 3 to 6 hours.[1][2][5] The intake of food does not significantly affect the absorption and pharmacokinetics of sparfloxacin.[1][2] However, the concomitant administration of antacids containing aluminum or magnesium hydroxide can reduce its oral bioavailability by as much as 25% to 50%.[1][4]
Distribution
Sparfloxacin is weakly bound to plasma proteins, with a binding rate of approximately 37-45%.[1][3] It exhibits excellent tissue distribution, with concentrations in many tissues and inflammatory fluids being similar to or higher than concurrent plasma concentrations.[1][2][3] The drug penetrates well into skin and respiratory and sinus tissues.[3] However, its distribution into the cerebrospinal fluid is limited.[1][2]
Metabolism
The primary metabolic pathway for sparfloxacin is glucuronidation.[1][2][4] Importantly, its metabolism does not involve or interfere with the cytochrome P450 enzyme system, suggesting a lower potential for drug-drug interactions with compounds metabolized by these enzymes.[2][4]
Excretion
Sparfloxacin is eliminated from the body through both renal and fecal routes, with each accounting for approximately 50% of excretion.[3][6] The elimination half-life is long, ranging from 15 to 20 hours, which supports a once-daily dosing regimen.[1][2] The urinary excretion of the unchanged drug accounts for about 10-14% of the administered dose.[1][2] Biliary excretion of sparfloxacin and its glucuronide has also been reported.[5]
Table 1: Summary of Sparfloxacin Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability | ~92% | [4] |
| Tmax (Time to Peak Plasma Concentration) | 3 - 6 hours | [1][2][5] |
| Effect of Food | Not significant | [1][2] |
| Distribution | ||
| Protein Binding | 37% - 45% | [1][3] |
| Tissue Penetration | Excellent in most tissues and inflammatory fluids | [1][3] |
| Metabolism | ||
| Primary Pathway | Glucuronidation | [1][2][4] |
| Cytochrome P450 Interaction | No significant interaction | [2][4] |
| Excretion | ||
| Elimination Half-life (t1/2) | 15 - 20 hours | [1][2] |
| Routes of Elimination | Renal and Fecal (~50% each) | [3][6] |
| Urinary Excretion (unchanged) | 10% - 14% of dose | [1][2] |
Table 2: Dose-Dependent Pharmacokinetic Parameters of Sparfloxacin After Single Oral Administration
| Dose | Cmax (ng/mL) | tmax (hours) | Elimination Half-life (hours) |
| 200 mg | 705 ± 158 | 4 - 5 | 18 - 21 |
| 400 mg | 1200 - 1600 | 3 - 6 | 16 - 22 |
| 600 mg | ~1600 - 1800 | 4 - 5 | 18 - 21 |
| 800 mg | 1966 ± 620 | 4 - 5 | 18 - 21 |
| Data compiled from multiple sources.[5][7][8] |
Pharmacodynamic Profile
Sparfloxacin's potent bactericidal activity is attributed to its mechanism of action, which is characteristic of the fluoroquinolone class of antibiotics.[3][4]
Mechanism of Action
Sparfloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][9] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[3][9] By inhibiting these enzymes, sparfloxacin prevents the replication, transcription, repair, and recombination of bacterial DNA, ultimately leading to cell death.[4][9]
References
- 1. Clinical pharmacokinetics of sparfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. clinical-pharmacokinetics-of-sparfloxacin - Ask this paper | Bohrium [bohrium.com]
- 3. Sparfloxacin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics of sparfloxacin in healthy volunteers and patients: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Pharmacokinetics of sparfloxacin in humans after single oral administration at doses of 200, 400, 600, and 800 mg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and inflammatory fluid penetration of sparfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Sparfloxacin? [synapse.patsnap.com]
Sparfloxacin's In Vitro Activity: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sparfloxacin is a synthetic broad-spectrum antimicrobial agent belonging to the fluoroquinolone class. Known for its potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic and atypical pathogens, sparfloxacin has been a subject of significant research in the field of infectious diseases. This technical guide provides an in-depth overview of the in vitro activity spectrum of sparfloxacin, detailing its efficacy through quantitative data, experimental protocols, and visual representations of its mechanism of action and testing workflows.
Mechanism of Action
Sparfloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2][3]
-
In Gram-negative bacteria , the primary target for sparfloxacin is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription.[4][5]
-
In Gram-positive bacteria , sparfloxacin primarily targets topoisomerase IV. This enzyme plays a critical role in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[4][5]
By inhibiting these enzymes, sparfloxacin leads to the accumulation of double-stranded breaks in the bacterial chromosome, ultimately resulting in cell death.[4]
In Vitro Activity Spectrum
The in vitro potency of sparfloxacin has been extensively evaluated against a diverse array of clinically significant bacteria. The following tables summarize the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The data is presented as MIC50 (the concentration required to inhibit 50% of the isolates) and MIC90 (the concentration required to inhibit 90% of the isolates).
Gram-Positive Aerobes
Sparfloxacin demonstrates excellent activity against many Gram-positive aerobes, including methicillin-susceptible and methicillin-resistant staphylococci, as well as various streptococcal species.[6][7][8]
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Staphylococcus aureus (Methicillin-susceptible) | - | - | - | 0.12 | [8] |
| Staphylococcus aureus (Methicillin-resistant) | 234 | - | - | 0.125-0.25 | [6] |
| Coagulase-negative staphylococci | 234 | - | - | 0.125-0.25 | [6] |
| Streptococcus pneumoniae | 2666 | - | - | 0.5 | [7] |
| Streptococcus pneumoniae (Penicillin-resistant) | - | - | - | 0.5 | [8] |
| Streptococcus pyogenes | 234 | - | - | 1 | [6] |
| Enterococcus faecalis | 234 | - | - | 1 | [6] |
| Corynebacterium jeikeium | 234 | 0.06-0.25 | - | - | [6] |
Gram-Negative Aerobes
Sparfloxacin is also active against a wide range of Gram-negative aerobes, including members of the Enterobacteriaceae family and other common pathogens.
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Haemophilus influenzae | >99% susceptible | - | - | ≤0.06 | [7] |
| Moraxella catarrhalis | >99% susceptible | - | - | - | [7] |
| Klebsiella spp. | - | - | - | 0.12 | [8] |
| Enterobacteriaceae (Nalidixic acid-susceptible) | 730 | - | ≤0.25 | ≤0.25 | [9] |
| Enterobacteriaceae (Nalidixic acid-resistant) | 730 | - | ≥4.0 | ≥4.0 | [9] |
| Pseudomonas aeruginosa | 730 | - | - | 4.0 | [9] |
Anaerobic Bacteria
The activity of sparfloxacin extends to various anaerobic bacteria, which are often challenging to treat.
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Bacteroides fragilis group | - | - | 2-4 | - | [10] |
| Peptostreptococcus anaerobius | - | - | - | 0.5 | [11] |
| Peptostreptococcus micros | - | - | - | 0.5 | [11] |
| Porphyromonas asaccharolytica | - | - | - | 0.5 | [11] |
Experimental Protocols
The determination of in vitro activity of sparfloxacin is primarily conducted using standardized methods such as agar dilution and broth microdilution, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method
This method involves the incorporation of the antimicrobial agent into an agar medium, upon which the bacterial isolates are inoculated.
Methodology:
-
Preparation of Sparfloxacin Stock Solution: A stock solution of sparfloxacin is prepared in a suitable solvent and sterilized by filtration.
-
Preparation of Agar Plates: Serial twofold dilutions of the sparfloxacin stock solution are added to molten Mueller-Hinton agar at 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. A few colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Inoculation: The standardized bacterial suspension is applied to the surface of the sparfloxacin-containing agar plates using a multipoint inoculator.
-
Incubation: Plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions (e.g., ambient air for aerobes, anaerobic conditions for anaerobes).
-
Determination of MIC: The MIC is recorded as the lowest concentration of sparfloxacin that completely inhibits visible bacterial growth.
Broth Microdilution Method
This method determines the MIC in a liquid medium using microtiter plates.
Methodology:
-
Preparation of Sparfloxacin Dilutions: Serial twofold dilutions of sparfloxacin are prepared in cation-adjusted Mueller-Hinton broth in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A bacterial suspension is prepared as described for the agar dilution method and then further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculation: The standardized inoculum is added to each well of the microtiter plate. Control wells (growth control without antibiotic and sterility control without inoculum) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of sparfloxacin in which there is no visible turbidity (bacterial growth).
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. iacld.com [iacld.com]
- 4. What is the mechanism of Sparfloxacin? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. In vitro activity of sparfloxacin and six reference antibiotics against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vitro assessment of sparfloxacin activity and spectrum using results from over 14,000 pathogens isolated at 190 medical centers in the USA. SPAR Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro evaluation of sparfloxacin activity and spectrum against 24,940 pathogens isolated in the United States and Canada, the final analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Patterns of susceptibility to fluoroquinolones among anaerobic bacterial isolates in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Sparfloxacin's Dual Assault on Bacterial DNA Replication: A Technical Guide to Topoisomerase II and IV Inhibition
For Immediate Release
[City, State] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of sparfloxacin, a fluoroquinolone antibiotic, focusing on its interaction with its primary bacterial targets: DNA gyrase (topoisomerase II) and topoisomerase IV. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antibacterial agents and the mechanisms of drug resistance.
Executive Summary
Sparfloxacin exerts its bactericidal effects by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1][2] These type II topoisomerases are critical for managing DNA topology during replication, transcription, and repair.[1] Sparfloxacin, like other quinolones, traps the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and subsequent cell death.[1][3] The preference for inhibiting either DNA gyrase or topoisomerase IV can vary depending on the bacterial species, with DNA gyrase often being the primary target in Gram-negative bacteria and topoisomerase IV in many Gram-positive bacteria.[1][4] However, the specific chemical structure of the quinolone can also influence this target preference.[5]
Mechanism of Action: A Dual-Target Strategy
Bacterial DNA replication is a complex process that requires the precise management of DNA supercoiling and the decatenation of newly replicated chromosomes. DNA gyrase introduces negative supercoils into the DNA, which is essential for relieving the torsional stress that builds up ahead of the replication fork.[1] Topoisomerase IV, on the other hand, is primarily responsible for separating the interlinked daughter chromosomes after replication, a process known as decatenation.[1]
Sparfloxacin disrupts these processes by binding to the enzyme-DNA complex. This binding event stabilizes the transient covalent bond between the enzyme and the cleaved DNA, preventing the re-ligation of the DNA strands.[1] The accumulation of these stalled cleavage complexes blocks the progression of the replication fork and ultimately leads to the fragmentation of the bacterial chromosome, triggering cell death.
Quantitative Analysis of Enzyme Inhibition
The inhibitory activity of sparfloxacin against DNA gyrase and topoisomerase IV can be quantified by determining the 50% inhibitory concentration (IC50). These values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.
| Bacterial Species | Enzyme | Sparfloxacin IC50 (µg/mL) | Reference |
| Enterococcus faecalis | DNA Gyrase | 25.7 | [6] |
| Enterococcus faecalis | Topoisomerase IV | 19.1 | [6] |
Note: The provided IC50 values are from a specific study and may vary depending on the experimental conditions and the specific enzyme preparation used.
Experimental Protocols
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Purified DNA gyrase (subunits A and B)
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Sparfloxacin stock solution (dissolved in a suitable solvent like DMSO)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of sparfloxacin.
-
Initiate the reaction by adding a defined amount of DNA gyrase to each reaction mixture. A control reaction without the inhibitor should be included.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).[6]
-
Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K, or a loading buffer with EDTA).
-
Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition at each sparfloxacin concentration. The IC50 value is calculated as the concentration of sparfloxacin that results in 50% inhibition of supercoiling activity compared to the no-drug control.
Topoisomerase IV Decatenation Inhibition Assay
This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.
Materials:
-
Purified topoisomerase IV (subunits ParC and ParE)
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin)[7]
-
Sparfloxacin stock solution
-
Agarose gel electrophoresis system
-
DNA staining agent
Procedure:
-
Set up reaction mixtures containing assay buffer, kDNA, and a range of sparfloxacin concentrations.
-
Start the reaction by adding a defined amount of topoisomerase IV to each mixture. Include a no-inhibitor control.
-
Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).[7]
-
Terminate the reactions with a stop solution.
-
Separate the decatenated minicircles from the catenated kDNA network using agarose gel electrophoresis. The catenated kDNA remains in the well, while the decatenated minicircles migrate into the gel.
-
Stain the gel and visualize the DNA.
-
The intensity of the decatenated minicircle bands is quantified to determine the level of inhibition. The IC50 is the sparfloxacin concentration that reduces the decatenation activity by 50%.
Development of Resistance: A Stepwise Process
Bacterial resistance to sparfloxacin and other fluoroquinolones primarily arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1] These mutations typically occur in specific regions of the genes known as the quinolone resistance-determining regions (QRDRs). The development of high-level resistance is often a stepwise process, with an initial mutation in the primary target enzyme followed by a secondary mutation in the other target.
References
- 1. What is the mechanism of Sparfloxacin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting of DNA gyrase in Streptococcus pneumoniae by sparfloxacin: selective targeting of gyrase or topoisomerase IV by quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inspiralis.com [inspiralis.com]
A Deep Dive into Sparfloxacin's Journey Through the Body: A Technical Guide to Tissue Distribution and Penetration
For researchers, scientists, and drug development professionals, understanding the tissue distribution and penetration of an antibiotic is paramount to predicting its efficacy. This in-depth technical guide provides a comprehensive overview of sparfloxacin's pharmacokinetic profile, with a focus on its concentration in various bodily tissues. The following sections detail quantitative data from key studies, the experimental protocols used to obtain this data, and visual representations of the methodologies.
Quantitative Analysis of Sparfloxacin Tissue Distribution
Sparfloxacin, a fluoroquinolone antibiotic, exhibits excellent penetration into a wide range of tissues, often achieving concentrations higher than those observed in plasma.[1] This characteristic is crucial for its effectiveness in treating infections seated in specific anatomical locations. The following tables summarize the quantitative data on sparfloxacin concentrations in various human and animal tissues from several key studies.
Respiratory Tissues
Sparfloxacin demonstrates high concentrations in respiratory tissues, making it a viable option for treating lower respiratory tract infections.[2]
| Tissue | Species | Dose | Time Post-Dose | Mean Concentration | Tissue/Plasma Ratio | Reference |
| Bronchial Mucosa | Human | 400 mg loading dose, then 200 mg daily | 2.5 - 5 h | 4.4 µg/g | >1 | [2] |
| Epithelial Lining Fluid | Human | 400 mg loading dose, then 200 mg daily | 2.5 - 5 h | 15.0 µg/mL | >1 | [2] |
| Alveolar Macrophages | Human | 400 mg loading dose, then 200 mg daily | 2.5 - 5 h | 53.7 µg/g | >1 | [2] |
| Maxillary Sinus Mucosa | Human | 400 mg single dose | 2 - 5 h | 5.8 µg/g | ~9 | [2] |
| Lung | Rat | 10 mg/kg oral | 1 h | >1.32 µg eq/g | >1 | [3] |
Genitourinary Tissues
Studies in animal models have shown significant penetration of sparfloxacin into genitourinary tissues, suggesting its potential for treating infections in this system.
| Tissue | Species | Dose | Time Post-Dose | Mean AUC (0-24h) (mg/kg·h) | Tissue/Serum AUC Ratio | Reference |
| Prostate | Rat | 50 mg/kg oral | 1-24 h | 190 | ~6.8 | [2] |
| Infected Epididymis | Rat | 50 mg/kg oral | 1-24 h | 60 | ~2.1 | [2] |
| Non-infected Epididymis | Rat | 50 mg/kg oral | 1-24 h | 79 | ~2.8 | [2] |
| Infected Testis | Rat | 50 mg/kg oral | 1-24 h | 12 | <1 | [2] |
| Non-infected Testis | Rat | 50 mg/kg oral | 1-24 h | 9 | <1 | [2] |
Skin and Inflammatory Fluid
Sparfloxacin effectively penetrates skin and inflammatory fluid, which is relevant for the treatment of skin and soft tissue infections.
| Tissue/Fluid | Species | Dose | Time Post-Dose | Mean Peak Concentration | Penetration (%) / Ratio | Reference |
| Skin | Human | 100 mg single oral dose | 4-5 h | 0.56 µg/g | Skin:plasma ratio 1.0-1.39 | [2] |
| Skin | Human | 200 mg single oral dose | 4-5 h | 0.82-1.31 µg/g | Skin:plasma ratio 1.0-1.39 | [2] |
| Cantharides-induced Inflammatory Fluid | Human | 400 mg single oral dose | 5 h | 1.3 µg/mL | 117% | [4] |
Other Tissues and Fluids
Sparfloxacin's distribution extends to various other tissues and fluids, with the notable exception of the central nervous system where penetration is limited.
| Tissue/Fluid | Species | Information | Reference |
| Sputum, Pleural Fluid, Gynecological Tissues, Breast Milk, Otolaryngological Tissues | Human | High concentrations achieved | [2] |
| Saliva | Human | Salivary concentrations are 66-70% of plasma levels | [2] |
| Cerebrospinal Fluid (CSF) | Human | Limited penetration with CSF:plasma concentration ratios of 0.25 to 0.35 | [2] |
| Bile and Gallbladder | Human | Concentrations are 7.1 to 83-fold higher than concurrent serum levels | [2] |
| Heart, Kidney, Liver | Rat | High distribution, dependent on blood flow | [5] |
| Brain | Rat | Lower levels of radioactivity compared to plasma | [3] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the quantitative data tables.
Quantification of Sparfloxacin in Biological Samples
A common method for quantifying sparfloxacin in biological matrices is reverse-phase HPLC.
-
Sample Preparation (Plasma):
-
Sample Preparation (Tissues):
-
Tissue samples are accurately weighed and homogenized in a suitable buffer (e.g., sterile 0.9% NaCl saline).[5]
-
The homogenate is then sonicated to ensure complete cell lysis and release of the drug.[5]
-
Centrifugation is used to separate the tissue debris, and the supernatant containing the drug is collected for analysis.[5]
-
-
Chromatographic Conditions:
-
Column: A C18 column is typically used for separation.[6]
-
Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer pH 2.5) and an organic solvent like acetonitrile is commonly employed.[6]
-
Flow Rate: A flow rate of around 1 mL/min is often used.[6]
-
Detection: UV detection at a wavelength of approximately 280-290 nm is suitable for sparfloxacin.[7]
-
Internal Standard: An internal standard, such as levofloxacin or genabilic acid, is used to improve the accuracy and precision of the quantification.[1][6]
-
ELISA provides a sensitive immunoassay-based method for sparfloxacin determination.[5]
-
Principle: A competitive ELISA format is typically used, where sparfloxacin in the sample competes with a sparfloxacin-protein conjugate for binding to a limited amount of anti-sparfloxacin antibody coated on a microplate.[5]
-
Procedure:
-
Microplates are coated with a sparfloxacin-protein conjugate.
-
Samples or standards containing sparfloxacin and a specific anti-sparfloxacin antibody are added to the wells.
-
After incubation, the wells are washed to remove unbound components.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
After another incubation and washing step, a substrate for the enzyme is added, resulting in a colorimetric reaction.
-
The absorbance is measured, which is inversely proportional to the concentration of sparfloxacin in the sample.[5]
-
Animal Models for Tissue Distribution Studies
This model is used to assess the penetration of antibiotics into infected and non-infected male genital tissues.[2]
-
Induction of Epididymitis:
-
Male rats (e.g., Sprague-Dawley) are anesthetized.
-
A bacterial suspension (e.g., Escherichia coli) is injected into the vas deferens to induce infection in one epididymis.[2]
-
-
Drug Administration and Sample Collection:
-
After a set period to allow the infection to establish (e.g., 72 hours), a single oral dose of sparfloxacin is administered.[2]
-
At various time points post-dosing, animals are euthanized.
-
Blood samples are collected for serum separation.
-
Both infected and non-infected epididymides, testes, and the prostate gland are excised, weighed, and processed for drug concentration analysis.[2]
-
Human Studies of Tissue Penetration
This model allows for the in vivo assessment of drug penetration into an inflammatory exudate in human volunteers.[4]
-
Induction of Blisters:
-
A solution of cantharidin is applied to the skin of healthy volunteers, typically on the forearm, to induce the formation of sterile blisters.
-
-
Drug Administration and Sample Collection:
-
A single oral dose of sparfloxacin is administered to the volunteers.
-
At specified time intervals, samples of the inflammatory fluid from the blisters are collected using a sterile syringe.
-
Concurrent blood samples are also drawn to determine plasma concentrations.
-
Both inflammatory fluid and plasma samples are then analyzed for sparfloxacin content.[4]
-
Visualizing the Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the workflows of the key experimental protocols described above.
References
- 1. mdpi.com [mdpi.com]
- 2. Tissue penetration of sparfloxacin in a rat model of experimental Escherichia coli epididymitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition and metabolism of [14C]sparfloxacin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and inflammatory fluid penetration of sparfloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and sensitive determination of sparfloxacin in pharmaceuticals and biological samples by immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a HPLC method for simultaneous quantitation of gatifloxacin, sparfloxacin and moxifloxacin using levofloxacin as internal standard in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Sparfloxacin: A Technical Guide to Metabolism and Excretion Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the metabolic and excretory pathways of sparfloxacin, a fluoroquinolone antibiotic. The information is collated from peer-reviewed scientific literature to support research and development activities.
Executive Summary
Sparfloxacin is primarily eliminated through a combination of hepatic metabolism and renal/biliary excretion. The principal metabolic transformation is a phase II conjugation reaction, specifically glucuronidation, which forms a sparfloxacin-glucuronide conjugate. This process avoids the cytochrome P450 (CYP) enzyme system, minimizing the potential for certain drug-drug interactions. The parent drug and its glucuronide metabolite are excreted via both urine and feces, with non-renal clearance being the predominant route of elimination.
Metabolism of Sparfloxacin
The biotransformation of sparfloxacin in humans is limited, with the primary metabolic route being direct conjugation with glucuronic acid.[1][2]
Glucuronidation Pathway
Sparfloxacin undergoes phase II metabolism to form an acyl glucuronide conjugate.[1] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the liver. While specific studies pinpointing the exact UGT isoforms for sparfloxacin are not available, research on other fluoroquinolones strongly indicates the involvement of the UGT1A subfamily, particularly UGT1A1, UGT1A3, and UGT1A9, in their acyl glucuronidation.[3] The metabolism of sparfloxacin does not significantly involve or interfere with the cytochrome P450 enzyme system.[1]
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Sparfloxacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the laboratory-scale synthesis of Sparfloxacin, a third-generation fluoroquinolone antibiotic. The described synthetic route is based on established chemical literature and provides a clear pathway for obtaining the target molecule.
Overview of the Synthetic Strategy
The synthesis of Sparfloxacin is a multi-step process that begins with the formation of the core quinolone ring structure, followed by sequential modifications to introduce the necessary functional groups. The key steps involve:
-
Formation of the Quinolone Core: Starting from ethyl pentafluorobenzoylacetate, the quinolone ring is constructed through a series of reactions involving cyclization and the introduction of a cyclopropyl group at the N-1 position.
-
Introduction of the C-5 Amino Group: A protected amino group is introduced at the C-5 position, which is later deprotected.
-
Condensation with cis-2,6-Dimethylpiperazine: The final step involves the nucleophilic aromatic substitution of the fluorine atom at the C-7 position with cis-2,6-dimethylpiperazine to yield Sparfloxacin.
Experimental Protocols
The following protocols detail the synthesis of key intermediates and the final product, Sparfloxacin.
2.1. Synthesis of Ethyl 5,6,7,8-tetrafluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (IV) [1]
This protocol describes the formation of the core fluoroquinolone ring system.
-
Materials and Reagents:
-
Ethyl pentafluorobenzoylacetate (I)
-
Acetic anhydride
-
Ethyl orthoformate
-
Cyclopropylamine (II)
-
Diethyl ether
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
A mixture of ethyl pentafluorobenzoylacetate (I) and ethyl orthoformate in acetic anhydride is refluxed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in diethyl ether, and cyclopropylamine (II) is added dropwise at room temperature.
-
The mixture is stirred until the formation of the aminomethylene derivative (III) is complete (monitored by TLC).
-
The solvent is evaporated, and the crude product is dissolved in anhydrous THF.
-
Sodium hydride (NaH) is added portion-wise to the solution at 0 °C, and the mixture is then stirred at room temperature to effect cyclization.
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product (IV) is purified by column chromatography or recrystallization.
-
2.2. Synthesis of Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (VII) [1]
This protocol details the introduction of the amino group at the C-5 position.
-
Materials and Reagents:
-
Ethyl 5,6,7,8-tetrafluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (IV)
-
Benzylamine (V)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol
-
Hydrogen gas (H₂)
-
-
Procedure:
-
A mixture of compound (IV), benzylamine (V), and potassium carbonate (K₂CO₃) in acetonitrile is refluxed until the starting material is consumed (monitored by TLC).
-
The reaction mixture is cooled, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure to yield the crude benzylamino derivative (VI).
-
The crude compound (VI) is dissolved in ethanol, and 10% Pd/C is added.
-
The mixture is hydrogenated under a hydrogen atmosphere at a suitable pressure until the debenzylation is complete.
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the crude product (VII).
-
Purification is achieved by column chromatography or recrystallization.
-
2.3. Synthesis of 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (VIII) [1][2]
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Materials and Reagents:
-
Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (VII)
-
Sulfuric acid (H₂SO₄, concentrated)
-
Water
-
-
Procedure:
-
Compound (VII) is treated with hot concentrated sulfuric acid.
-
The reaction mixture is heated until the hydrolysis is complete (monitored by TLC or HPLC).
-
The mixture is then cooled and carefully poured onto ice.
-
The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried to afford the carboxylic acid (VIII).
-
2.4. Synthesis of Sparfloxacin [1][3]
This is the final step in the synthesis, involving the condensation of the quinolone core with cis-2,6-dimethylpiperazine.
-
Materials and Reagents:
-
5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (VIII)
-
cis-2,6-Dimethylpiperazine (IX)
-
Dimethylformamide (DMF)
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
-
Procedure:
-
A mixture of the carboxylic acid (VIII), cis-2,6-dimethylpiperazine (IX), and a base in DMF is heated.
-
The reaction is monitored by TLC or HPLC for the disappearance of the starting material.
-
After completion, the reaction mixture is cooled to room temperature and poured into water.
-
The precipitated product is collected by filtration, washed with water, and then with a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.
-
The crude Sparfloxacin is purified by recrystallization from an appropriate solvent system.
-
Quantitative Data
The following table summarizes key quantitative data for the intermediates and the final product. Note that yields can vary depending on the specific reaction conditions and scale.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Ethyl 5,6,7,8-tetrafluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (IV) | C₁₅H₁₁F₄NO₃ | 345.25 | 70-80 | Not readily available |
| Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (VII) | C₁₅H₁₃F₃N₂O₃ | 342.27 | 80-90 (for debenzylation) | Not readily available |
| 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (VIII) | C₁₃H₉F₃N₂O₃ | 314.22 | >90 (for hydrolysis) | Not readily available |
| Sparfloxacin | C₁₉H₂₂F₂N₄O₃ | 392.40 | 41.5[3] | 263-265 |
Visualizations
4.1. Overall Synthetic Workflow of Sparfloxacin
The following diagram illustrates the multi-step synthesis of Sparfloxacin from ethyl pentafluorobenzoylacetate.
Caption: Synthetic pathway for Sparfloxacin.
4.2. Logical Relationship of Key Intermediates
This diagram shows the progression from the starting material to the final product through key isolated intermediates.
Caption: Key intermediates in Sparfloxacin synthesis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Sparfloxacin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sparfloxacin is a third-generation synthetic fluoroquinolone antibiotic known for its broad-spectrum activity against various bacterial pathogens.[1] Accurate determination of sparfloxacin concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note details a robust, sensitive, and specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of sparfloxacin in human plasma. The method has been validated according to the European Medicines Agency (EMA) guideline on bioanalytical method validation.[1]
Principle
This method utilizes RP-HPLC with UV detection to separate and quantify sparfloxacin from human plasma. Plasma samples are first deproteinized and then purified using Solid-Phase Extraction (SPE). Ciprofloxacin is used as an internal standard (IS) to ensure accuracy and precision. The separation is achieved on a C18 analytical column with an isocratic mobile phase, and detection is performed at a wavelength optimal for sparfloxacin.
Materials and Reagents
-
Standards: Sparfloxacin (≥98.0% purity), Ciprofloxacin (Internal Standard, ≥98.0% purity)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Reagents: Monopotassium phosphate, Acetic acid (10%), Sodium hydroxide (1N), HPLC-grade water
-
Plasma: Drug-free human plasma with heparin as an anticoagulant
-
SPE Cartridges: Oasis HLB 1cc, 30 mg cartridges or equivalent
Experimental Protocols
-
Sparfloxacin Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of sparfloxacin in 10 mL of HPLC-grade water with the aid of 100 µL of 1N NaOH.
-
Internal Standard (Ciprofloxacin) Stock Solution (1 mg/mL): Prepare in the same manner as the sparfloxacin stock solution.
-
Working Standard Solutions: Prepare calibration curve (CC) and quality control (QC) working solutions by serially diluting the stock solutions with HPLC-grade water to achieve the desired concentrations.[1]
-
Calibration Standards: Spike 0.9 mL of drug-free plasma with 100 µL of the appropriate sparfloxacin working solution to obtain final concentrations of 0.2, 0.5, 1, 2, 5, and 10 µg/mL. The final IS concentration should be 2 µg/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in plasma at four concentration levels:
The following workflow diagram illustrates the sample preparation process.
Caption: Plasma Sample Preparation and SPE Workflow.
-
Pipette 1 mL of plasma sample (standard, QC, or unknown) into a centrifuge tube.
-
Spike with the internal standard solution.
-
Add 1 mL of 10% acetic acid to deproteinize the sample.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 1620 g for 10 minutes.[1]
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.[1]
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge twice with 1 mL of HPLC-grade water.[1]
-
Elute the analytes with 1 mL of the mobile phase.[1]
-
Inject 20 µL of the eluate into the HPLC system.[1]
The HPLC system parameters are summarized in the table below.
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Xbridge BEH C18 (5 µm, 4.6 × 250 mm)[1] |
| Mobile Phase | Acetonitrile : Monopotassium Phosphate Buffer (1.36 g/L) (49:51, v/v)[1] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[1] |
| Column Temperature | Ambient (21-25 °C) |
| Detector | UV-Vis Detector |
| Wavelength | 298 nm (for Sparfloxacin)[1] |
| Internal Standard | Ciprofloxacin |
| Run Time | ~10 minutes |
Method Validation
The method was validated for selectivity, linearity, accuracy, precision, recovery, and stability as per regulatory guidelines.[3]
Caption: Key Parameters for Method Validation.
The method demonstrated excellent linearity over the concentration range of 0.2 to 10 µg/mL.[1] The Lower Limit of Quantification (LLOQ) was established at 0.2 µg/mL, with acceptable precision and accuracy.[3]
Table 2: Calibration Curve Data
| Parameter | Result |
|---|---|
| Concentration Range | 0.2 - 10 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.99[1] |
| LLOQ | 0.2 µg/mL |
The intra-day and inter-day precision and accuracy were evaluated at four QC levels. The results confirm the method's reproducibility and accuracy.
Table 3: Accuracy and Precision of the Method
| QC Level (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|
| LLOQ (0.2) | < 20% | 80 - 120% | < 20% | 80 - 120% |
| Low (0.6) | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Medium (3.0) | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High (8.0) | < 15% | 85 - 115% | < 15% | 85 - 115% |
Note: Data represents typical acceptance criteria based on validation guidelines. Actual results from studies show precision (CV) ranging from 0.01% to 2.51% and accuracy from 87.0% to 114.2% for QC samples.[1]
The extraction recovery of sparfloxacin from plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.
Table 4: Recovery of Sparfloxacin
| QC Level (µg/mL) | Mean Recovery (%) |
|---|---|
| Low (0.6) | > 85% |
| Medium (3.0) | > 85% |
| High (8.0) | > 85% |
The stability of sparfloxacin in plasma was assessed under various storage conditions to ensure sample integrity during handling and storage.
Table 5: Stability of Sparfloxacin in Plasma
| Stability Condition | Duration | Result (Deviation %) |
|---|---|---|
| Freeze-Thaw | 3 Cycles (-20°C to RT) | Within ±15% |
| Short-Term (Bench-Top) | 24 hours at Room Temp. | Within ±15% |
| Long-Term | 30 days at -20°C | Within ±15% |
Note: Studies have demonstrated that sparfloxacin is stable under these conditions.[1]
Conclusion
The described HPLC method is simple, rapid, and reliable for the quantification of sparfloxacin in human plasma. The validation results demonstrate that the method possesses excellent linearity, precision, accuracy, and selectivity. The established protocol is well-suited for pharmacokinetic and clinical studies requiring the accurate measurement of sparfloxacin.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of a HPLC method for simultaneous quantitation of gatifloxacin, sparfloxacin and moxifloxacin using levofloxacin as internal standard in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for UV Spectrophotometric Analysis of Sparfloxacin
FOR RESEARCH AND DEVELOPMENT USE ONLY
Introduction
Sparfloxacin is a synthetic broad-spectrum fluoroquinolone antibacterial agent. It acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. Accurate and reliable analytical methods are crucial for the quantitative determination of sparfloxacin in bulk drug and pharmaceutical dosage forms. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for this purpose. These application notes provide detailed protocols and validation data for the analysis of sparfloxacin using UV spectrophotometry.
Principle of the Method
The quantitative determination of sparfloxacin by UV spectrophotometry is based on the measurement of its absorbance at a specific wavelength in the UV region. The concentration of the drug is proportional to its absorbance at the wavelength of maximum absorption (λmax), as described by the Beer-Lambert law.
Quantitative Data Summary
Several UV spectrophotometric methods have been developed and validated for the analysis of sparfloxacin. The following tables summarize the key quantitative parameters from various studies, providing a comparative overview of the different methodologies.
Table 1: Summary of UV Spectrophotometric Methods for Sparfloxacin Analysis
| Method Description | Solvent/Diluent | λmax (nm) | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) |
| Hydrotropic Solubilization[1][2] | 20% Sodium Benzoate Solution | 292 | 2-20 | y = 0.5186x – 0.0132 | 0.9992 |
| Absorption Maxima Method[3] | Not Specified | 280 | 5-40 | Not Specified | Not Specified |
| First-Order Derivative Spectroscopy[3] | Not Specified | 267 | 5-40 | Not Specified | Not Specified |
| Area Under Curve (AUC) Method[3] | Not Specified | 296-298 | 5-40 | Not Specified | Not Specified |
| Method in Phosphate Buffer | Phosphate Buffer (pH 6.8) | 290 | 1-50 | Not Specified | Not Specified |
| Method in Borate Buffer | Borate Buffer (pH 9.0) | 290 | 1-50 | Not Specified | Not Specified |
| Method in Methanol:Water[4] | Methanol:Water (60:40 v/v) | 293 | 2-10 | Not Specified | 0.999 |
Table 2: Summary of Validation Parameters for Sparfloxacin Analysis
| Method Description | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Hydrotropic Solubilization[1][2] | Not Specified | Not Specified | Close to 100 | Low |
| Absorption Maxima Method[3] | Not Specified | Not Specified | 98.0 - 101.0 | < 2.0 |
| Method in Buffers (Phosphate & Borate) | Reported as sensitive | Reported as sensitive | 98.2 - 101.6 | < 1.3 |
| Method in Methanol:Water[4] | 0.070 | 0.213 | 98 - 100.9 | Not Specified |
Experimental Protocols
The following are detailed protocols for the UV spectrophotometric analysis of sparfloxacin, based on established and validated methods.
Protocol 1: Analysis using Hydrotropic Solubilization Agent[1][2][3]
This method utilizes a hydrotropic agent to enhance the aqueous solubility of sparfloxacin, avoiding the use of organic solvents.
1. Materials and Reagents:
-
Sparfloxacin reference standard
-
Sodium Benzoate (AR Grade)
-
Distilled Water
-
UV-Visible Spectrophotometer
-
Volumetric flasks and pipettes
2. Preparation of 20% Sodium Benzoate Solution (Hydrotropic Agent):
-
Dissolve 20 g of sodium benzoate in 100 mL of distilled water.
3. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 100 mg of sparfloxacin reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with the 20% sodium benzoate solution.
4. Preparation of Working Standard Solution (100 µg/mL):
-
Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.
5. Preparation of Calibration Curve:
-
Prepare a series of dilutions ranging from 2 to 20 µg/mL by pipetting appropriate aliquots of the working standard solution into 10 mL volumetric flasks and diluting with distilled water.
-
Measure the absorbance of each solution at 292 nm against a blank of 20% sodium benzoate solution diluted with distilled water.
-
Plot a calibration curve of absorbance versus concentration.
6. Analysis of Tablet Formulation:
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 100 mg of sparfloxacin and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of 20% sodium benzoate solution and sonicate for 15 minutes.
-
Make up the volume with the same solution and filter through a Whatman filter paper.
-
Dilute the filtrate appropriately with distilled water to obtain a final concentration within the calibration range.
-
Measure the absorbance at 292 nm and determine the concentration from the calibration curve.
Protocol 2: Analysis using Methanol:Water Diluent[7]
This method employs a mixture of methanol and water as the solvent.
1. Materials and Reagents:
-
Sparfloxacin reference standard
-
Methanol (HPLC Grade)
-
Distilled Water
-
UV-Visible Spectrophotometer
-
Volumetric flasks and pipettes
2. Preparation of Diluent (Methanol:Water 60:40 v/v):
-
Mix 600 mL of methanol with 400 mL of distilled water.
3. Preparation of Standard Stock Solution (100 µg/mL):
-
Accurately weigh 10 mg of sparfloxacin reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with the diluent.
4. Preparation of Calibration Curve:
-
Prepare a series of dilutions ranging from 2 to 10 µg/mL by pipetting appropriate aliquots of the standard stock solution into 10 mL volumetric flasks and diluting with the diluent.
-
Measure the absorbance of each solution at 293 nm against the diluent as a blank.
-
Plot a calibration curve of absorbance versus concentration.
5. Analysis of Tablet Formulation:
-
Follow the sample preparation procedure as described in Protocol 1, using the methanol:water diluent instead of the hydrotropic solution.
-
Dilute the filtered sample solution with the diluent to obtain a concentration within the calibration range.
-
Measure the absorbance at 293 nm and calculate the drug content.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the UV spectrophotometric analysis of sparfloxacin.
Caption: Experimental workflow for sparfloxacin analysis.
Validation Parameters Relationship
The relationship between the key validation parameters according to ICH guidelines is depicted below.
Caption: ICH validation parameters relationship.
References
Application Notes and Protocols for Sparfloxacin Stock Solution Preparation and Stability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sparfloxacin is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[2] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of sparfloxacin stock solutions. This document provides detailed protocols for the preparation of sparfloxacin stock solutions and the assessment of their stability under various conditions.
Data Presentation
Sparfloxacin Solubility
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL (12.74 mM) | Ultrasonic warming and heating to 60°C may be required. Use of newly opened, hygroscopic DMSO is recommended as it significantly impacts solubility.[1] |
| Dimethylformamide (DMF) | ~10 mg/mL | The solvent should be purged with an inert gas.[3] |
| 0.1 M Sodium Hydroxide (NaOH) | 50 mg/mL (127.42 mM) | Requires ultrasonication and pH adjustment to 11 with NaOH.[1] |
| Water | < 0.1 mg/mL (insoluble) | [1] |
| Ethanol, Propylene Glycol, Glycerol | Slightly enhances aqueous solubility.[4] | At 25% v/v, ethanol resulted in a 2-fold increase in solubility.[4] |
| Polysorbate-80, Sodium Lauryl Sulfate | Significantly enhances aqueous solubility.[4] | Sodium lauryl sulfate is more effective than polysorbate-80.[4] |
| 1:1 DMF:PBS (pH 7.2) | ~0.50 mg/mL | Prepared by first dissolving in DMF and then diluting with PBS.[3] |
Stability of Sparfloxacin Stock Solutions
| Storage Condition | Solvent | Stability Period | Notes |
| -80°C | DMSO or other organic solvents | 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | DMSO or other organic solvents | 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles.[1] |
| 2-8°C | Not specified | Recommended for short-term storage (e.g., on receipt).[5] | Keep container tightly closed in a dry and well-ventilated place.[5] |
| Aqueous Buffers | Aqueous | Not recommended for more than one day.[3] | |
| Acidic Conditions | Aqueous | Undergoes degradation.[6] | |
| Alkaline Conditions | Aqueous | Stable.[6] | |
| Oxidizing Conditions | Aqueous | Undergoes degradation.[6] | |
| Light Exposure | Various | Prone to photodegradation.[7][8] | Store protected from light. |
Experimental Protocols
Protocol 1: Preparation of Sparfloxacin Stock Solution in DMSO
Materials:
-
Sparfloxacin powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Water bath or heating block
-
Analytical balance
-
Spatula
Procedure:
-
Pre-warm DMSO: If heating is required to achieve the desired concentration, pre-warm the DMSO to 60°C in a water bath or on a heating block.
-
Weigh Sparfloxacin: Accurately weigh the desired amount of sparfloxacin powder using an analytical balance and transfer it to a sterile conical-bottom tube.
-
Add DMSO: Add the appropriate volume of pre-warmed DMSO to the tube to achieve the target concentration (e.g., for a 5 mg/mL solution, add 1 mL of DMSO for every 5 mg of sparfloxacin).
-
Dissolve: Tightly cap the tube and vortex thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[1] Gentle warming at 60°C can also be applied.[1]
-
Cool to Room Temperature: Once the sparfloxacin is completely dissolved, allow the solution to cool to room temperature.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.[1]
-
Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1] Always protect the solution from light.[1]
Protocol 2: Stability Assessment of Sparfloxacin Stock Solution
Objective: To determine the stability of a sparfloxacin stock solution under specific storage conditions (e.g., temperature, light exposure).
Materials:
-
Prepared sparfloxacin stock solution
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC/UPLC column (e.g., C18)
-
Mobile phase (e.g., a mixture of water, acetonitrile, and triethylamine with pH adjustment)[6]
-
Volumetric flasks and pipettes
-
Incubators or environmental chambers set to desired storage temperatures
-
Light source for photostability testing (optional)
Procedure:
-
Initial Analysis (Time Zero):
-
Immediately after preparing the stock solution, dilute an aliquot to a known concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UPLC method to determine the initial concentration and purity of sparfloxacin.[6][9] This serves as the baseline (T=0) measurement.
-
-
Sample Storage:
-
Store the aliquots of the stock solution under the desired experimental conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 7, 14, 30 days), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature if frozen.
-
Dilute the sample to the same concentration as the T=0 sample.
-
Analyze the sample using the same HPLC/UPLC method.
-
-
Data Analysis:
-
Compare the peak area or concentration of sparfloxacin at each time point to the T=0 value.
-
Calculate the percentage of sparfloxacin remaining.
-
Monitor for the appearance of new peaks, which may indicate degradation products.[6]
-
A common stability threshold is the time at which the concentration of the parent compound decreases by 10% (T90).
-
Visualizations
Caption: Workflow for Sparfloxacin Stock Solution Preparation.
Caption: Key Factors Influencing Sparfloxacin Solution Stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. bio-research.s3.amazonaws.com [bio-research.s3.amazonaws.com]
- 5. tmmedia.in [tmmedia.in]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of sparfloxacin and its photodegradation products by thin-layer chromatography with densitometry detection. Kinetic evaluation of the degradation process and identification of photoproduct by mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Determination of sparfloxacin and its photodegradation products by thin-layer chromatography with densitometry detection. Kinetic evaluation of the degradation process and identification of photoproduct by mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Sparfloxacin: Application Notes and Protocols for Use as a Reference Standard in Antibiotic Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing sparfloxacin as a reference standard in antibiotic research. This document outlines its physicochemical properties, mechanism of action, and detailed protocols for its use in key experimental assays.
Physicochemical Properties of Sparfloxacin
Sparfloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic.[1] As a reference standard, a thorough understanding of its physical and chemical properties is crucial for the accurate preparation of standards and interpretation of experimental results.
| Property | Value | Reference |
| IUPAC Name | 5-Amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid | [2] |
| Molecular Formula | C₁₉H₂₂F₂N₄O₃ | [2] |
| Molar Mass | 392.407 g/mol | [2] |
| Melting Point | 266 to 269 °C (decomposes) | [2] |
| Solubility | Sparingly soluble in water. Soluble in dimethylformamide (DMF). | [1][3][4] |
| UV/Vis λmax | 223, 302, 375 nm | [3] |
Mechanism of Action
Sparfloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[5] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[2][5] By inhibiting these enzymes, sparfloxacin disrupts DNA supercoiling and decatenation, leading to strand breaks and ultimately, bacterial cell death.[6]
Figure 1. Mechanism of action of Sparfloxacin.
Application in Antimicrobial Susceptibility Testing (AST)
Sparfloxacin is frequently used as a reference standard in AST to determine the susceptibility of bacterial isolates. The disk diffusion method is a widely accepted technique for this purpose.
Quantitative Data for AST
The following table summarizes the interpretive criteria for sparfloxacin susceptibility testing using a 5 µg disk.
| Zone Diameter (mm) | Interpretation | Reference |
| ≥ 19 | Susceptible | [7][8] |
| 16 - 18 | Intermediate | [9] |
| ≤ 15 | Resistant | [7][8] |
The table below provides a summary of sparfloxacin's in vitro activity (MIC₉₀) against various common pathogens.
| Organism | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae | 0.5 - 1 | [5][7][10] |
| Staphylococcus aureus (Methicillin-susceptible) | 0.12 | [5] |
| Staphylococcus aureus (Methicillin-resistant) | 0.25 | |
| Klebsiella spp. | 0.12 | [5] |
| Enterococcus faecalis | 1 | |
| Escherichia coli | 5 |
Protocol: Disk Diffusion Susceptibility Testing
This protocol is based on the Kirby-Bauer method and should be performed in accordance with current CLSI or EUCAST guidelines.[1]
Materials:
-
Sparfloxacin (5 µg) antimicrobial susceptibility disks
-
Mueller-Hinton Agar (MHA) plates
-
Sterile cotton swabs
-
0.9% sterile saline or Tryptic Soy Broth
-
McFarland 0.5 turbidity standard
-
Bacterial culture in the logarithmic growth phase
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex the suspension to ensure it is homogenous.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
-
Plate Inoculation:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the adjusted suspension.
-
Remove excess inoculum by pressing and rotating the swab firmly against the inside of the tube above the liquid level.
-
Streak the entire surface of a dry MHA plate with the swab three times, rotating the plate approximately 60° after each application to ensure even distribution.
-
-
Disk Application:
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.
-
Aseptically apply a sparfloxacin (5 µg) disk to the surface of the agar.
-
Gently press the disk down to ensure complete contact with the agar. Disks should be placed at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
After incubation, measure the diameter of the zone of complete inhibition (including the disk diameter) to the nearest millimeter using calipers or a ruler.
-
Interpret the results based on the established zone diameter breakpoints.
-
Figure 2. Disk Diffusion Susceptibility Testing Workflow.
Application in High-Performance Liquid Chromatography (HPLC)
Sparfloxacin is used as a reference standard for its quantification in various matrices, including plasma and pharmaceutical formulations. This is essential for pharmacokinetic, pharmacodynamic, and quality control studies.
Quantitative Data for HPLC Analysis
The following table summarizes typical parameters for the HPLC analysis of sparfloxacin.
| Parameter | Value | Reference |
| Mobile Phase | Acetonitrile and monopotassium phosphate buffer (49:51, v/v) | [2] |
| Column | C18 | |
| Flow Rate | 1.0 mL/min | |
| Detection Wavelength | 291 nm | |
| Linearity Range | 0.2 - 10 µg/mL | [2] |
| Limit of Detection (LOD) | 0.186 µg/mL | |
| Limit of Quantitation (LOQ) | 0.558 µg/mL |
Protocol: HPLC Analysis of Sparfloxacin in Plasma
This protocol provides a general procedure for the determination of sparfloxacin in plasma. Method validation according to regulatory guidelines (e.g., EMA, FDA) is essential before application to clinical or pre-clinical studies.[2]
Materials:
-
Sparfloxacin reference standard
-
Internal standard (IS), e.g., genabilic acid or ciprofloxacin
-
HPLC-grade acetonitrile, methanol, and water
-
Monopotassium phosphate
-
Acetic acid
-
Plasma samples
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve sparfloxacin reference standard in an appropriate solvent (e.g., water with a small amount of acid or base to aid dissolution, or DMF).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired calibration range (e.g., 0.2 to 10 µg/mL).
-
Internal Standard (IS) Stock and Working Solutions: Prepare stock and working solutions of the IS in a similar manner.
-
-
Sample Preparation (Solid-Phase Extraction):
-
To 1 mL of plasma, add a known amount of the IS working solution.
-
Deproteinize the plasma sample by adding 1 mL of 10% acetic acid, vortexing for 1 minute, and centrifuging at 1620 x g for 10 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.
-
Load the supernatant from the deproteinized plasma onto the conditioned SPE cartridge.
-
Wash the cartridge twice with 1 mL of HPLC-grade water.
-
Elute the sparfloxacin and IS from the cartridge with 1 mL of the mobile phase.
-
-
HPLC Analysis:
-
Inject 20 µL of the eluate into the HPLC system.
-
Run the analysis using the established chromatographic conditions.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of sparfloxacin to the IS against the concentration of the sparfloxacin working standards.
-
Determine the concentration of sparfloxacin in the plasma samples by interpolating their peak area ratios from the calibration curve.
-
Figure 3. HPLC Analysis Workflow for Sparfloxacin in Plasma.
Sparfloxacin in Antibiotic Resistance Research
Sparfloxacin serves as a crucial reference compound in studies investigating mechanisms of fluoroquinolone resistance. Resistance to sparfloxacin can arise from mutations in the genes encoding its target enzymes, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), which alter the drug-binding sites. Additionally, increased expression of efflux pumps that actively transport the drug out of the bacterial cell can contribute to resistance.
Figure 4. Key Mechanisms of Bacterial Resistance to Sparfloxacin.
References
- 1. himedialabs.com [himedialabs.com]
- 2. mdpi.com [mdpi.com]
- 3. In vitro evaluation of sparfloxacin activity and spectrum against 24,940 pathogens isolated in the United States and Canada, the final analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement and validation of an HPLC method for examining the effects of the MDR1 gene polymorphism on sparfloxacin pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative in vitro assessment of sparfloxacin activity and spectrum using results from over 14,000 pathogens isolated at 190 medical centers in the USA. SPAR Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrum of activity of sparfloxacin against local isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Development and validation of a HPLC method for simultaneous quantitation of gatifloxacin, sparfloxacin and moxifloxacin using levofloxacin as internal standard in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pjps.pk [pjps.pk]
- 10. researchgate.net [researchgate.net]
Sparfloxacin: A Potent Agent Against Intracellular Pathogens - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sparfloxacin in the study of intracellular pathogens. This document summarizes key quantitative data on its efficacy, details experimental protocols for its evaluation, and illustrates relevant biological pathways and workflows.
Introduction
Sparfloxacin is a broad-spectrum fluoroquinolone antibiotic that has demonstrated significant activity against a variety of pathogenic bacteria. Its ability to penetrate host cells makes it a particularly valuable agent for studying and combating intracellular pathogens, which reside within host cells to evade the immune system. This document outlines the application of sparfloxacin in research settings, focusing on its efficacy against key intracellular bacteria such as Mycobacterium tuberculosis, Mycobacterium avium complex (MAC), Chlamydia trachomatis, and Legionella pneumophila.
Mechanism of Action
Sparfloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By targeting these enzymes, sparfloxacin effectively halts bacterial proliferation. A key advantage of fluoroquinolones is their ability to readily enter eukaryotic cells, making them effective against intracellular pathogens.[1]
Immunomodulatory Effects
Beyond its direct antibacterial activity, sparfloxacin and other fluoroquinolones with a cyclopropyl-moiety exhibit immunomodulatory effects.[4] These compounds have been shown to decrease the synthesis of pro-inflammatory cytokines, such as Interleukin-1 (IL-1) and Tumor Necrosis Factor-alpha (TNF-α).[4] This modulation is believed to occur through effects on intracellular cyclic AMP (cAMP) levels, phosphodiesterases, and key transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein 1 (AP-1).[4] This anti-inflammatory activity may contribute to the overall therapeutic efficacy of sparfloxacin in infections characterized by a strong inflammatory response.
References
- 1. What is the mechanism of Sparfloxacin? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of action of sparfloxacin against and mechanism of resistance in gram-negative and gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunomodulatory activities of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Bacterial Resistance to Sparfloxacin In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro induction of bacterial resistance to sparfloxacin, a synthetic fluoroquinolone antibiotic. Understanding the mechanisms and kinetics of resistance development is crucial for antimicrobial drug discovery and development, allowing for the evaluation of new compounds and strategies to combat resistance.
Introduction to Sparfloxacin and Bacterial Resistance
Sparfloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination[1]. Its primary targets are DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria[1]. The bactericidal action of sparfloxacin results from the stabilization of the enzyme-DNA complex, leading to breaks in the bacterial chromosome that are ultimately lethal[1].
Bacterial resistance to sparfloxacin can emerge through several mechanisms, including:
-
Target Site Mutations: Point mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode subunits of DNA gyrase and topoisomerase IV, respectively, can alter the drug binding site, reducing its efficacy[2][3].
-
Decreased Permeability: Alterations in the bacterial outer membrane proteins can reduce the uptake of sparfloxacin into the cell[4].
-
Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport sparfloxacin out of the cell, preventing it from reaching its intracellular targets[2][5].
In the laboratory setting, bacterial resistance to sparfloxacin can be induced through two primary methods: single-step selection for high-level resistance and multi-step selection for incremental resistance development.
Data Presentation
The following tables summarize quantitative data related to sparfloxacin susceptibility and resistance.
Table 1: Minimum Inhibitory Concentrations (MICs) of Sparfloxacin Against Various Bacterial Species.
| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Breakpoint (µg/mL) |
| Streptococcus pneumoniae | 0.25 | 0.5 | ≤ 0.5[6] |
| Staphylococcus aureus (methicillin-susceptible) | 0.12 | 0.12 | ≤ 1.0 |
| Haemophilus influenzae | ≤ 0.03 | ≤ 0.06 | ≤ 1.0 |
| Moraxella catarrhalis | ≤ 0.03 | ≤ 0.03 | ≤ 1.0 |
| Enterobacteriaceae | 0.03 - 1.0 | 0.5 | ≤ 1.0[7] |
| Pseudomonas aeruginosa | 1.0 | 2.0 | ≤ 1.0[7] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Breakpoints can vary based on the standard-setting organization.
Table 2: Example of Stepwise Increase in Sparfloxacin MIC in Staphylococcus aureus Following Serial Passage.
| Passage Number | Sparfloxacin Concentration (µg/mL) | Resulting MIC (µg/mL) |
| 0 (Parental) | 0 | 0.125 |
| 5 | 0.06 | 0.25 |
| 10 | 0.125 | 0.5 |
| 15 | 0.25 | 1.0 |
| 20 | 0.5 | 4.0 |
| 25 | 2.0 | 16.0 |
| 30 | 8.0 | >32.0 |
This table is a representative example based on typical outcomes of serial passage experiments and may vary depending on the bacterial strain and specific experimental conditions.
Experimental Protocols
Two primary protocols are detailed below for the in vitro induction of sparfloxacin resistance.
Protocol 1: Single-Step Selection of Sparfloxacin-Resistant Mutants
This method is designed to isolate spontaneous mutants with a significant level of resistance in a single exposure to a high concentration of sparfloxacin.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Appropriate liquid culture medium (e.g., Cation-adjusted Mueller-Hinton Broth - CAMHB)
-
Appropriate solid agar medium (e.g., Mueller-Hinton Agar - MHA)
-
Sparfloxacin stock solution (sterile)
-
Sterile petri dishes, culture tubes, and spreaders
-
Incubator
-
Spectrophotometer or McFarland standards
Procedure:
-
Prepare an Overnight Culture: Inoculate a single colony of the test bacterium into 5 mL of CAMHB and incubate overnight at 37°C with shaking.
-
Determine Initial MIC (Optional but Recommended): Perform a standard broth microdilution or agar dilution assay to determine the baseline MIC of sparfloxacin for the parental strain[8].
-
Prepare Selective Agar Plates: Prepare MHA plates containing sparfloxacin at concentrations of 2x, 4x, and 8x the initial MIC of the parental strain.
-
Inoculum Preparation: Adjust the density of the overnight culture to approximately 1-2 x 10¹⁰ CFU/mL. This high cell density is crucial for detecting rare spontaneous mutation events.
-
Plating: Spread 100 µL of the high-density culture onto each selective agar plate. Also, plate serial dilutions of the culture onto antibiotic-free MHA to determine the total viable count.
-
Incubation: Incubate all plates at 37°C for 48-72 hours.
-
Colony Selection and Verification:
-
Count the number of colonies that appear on the sparfloxacin-containing plates. These are potential resistant mutants.
-
Calculate the mutation frequency by dividing the number of resistant colonies by the total number of viable cells plated.
-
Subculture individual resistant colonies onto fresh selective agar to confirm the resistance phenotype.
-
-
Characterization of Mutants:
-
Determine the MIC of sparfloxacin for the confirmed resistant mutants to quantify the level of resistance.
-
Perform genetic analysis (e.g., sequencing of gyrA and parC genes) to identify resistance mechanisms.
-
Protocol 2: Multi-Step Resistance Selection by Serial Passage
This method mimics the gradual development of resistance that can occur during prolonged exposure to sub-inhibitory concentrations of an antibiotic.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sparfloxacin stock solution
-
Sterile 96-well microtiter plates or culture tubes
-
Incubator
-
Spectrophotometer or McFarland standards
Procedure:
-
Determine Initial MIC: Accurately determine the baseline MIC of sparfloxacin for the parental bacterial strain using a standard broth microdilution method[8].
-
Initial Exposure: In a 96-well plate or series of tubes, prepare a twofold serial dilution of sparfloxacin in CAMHB, with concentrations ranging from well below to above the initial MIC. Inoculate each well with the test organism at a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate/tubes at 37°C for 18-24 hours.
-
Passage 1:
-
Identify the well with the highest concentration of sparfloxacin that shows visible growth (this is the sub-MIC for that passage).
-
Use the culture from this well to inoculate a new series of sparfloxacin dilutions. The starting concentration for the new dilution series should be centered around the sub-MIC from the previous day.
-
-
Subsequent Passages: Repeat the incubation and passaging steps daily for a predetermined number of days (e.g., 15-30 days) or until a significant increase in the MIC is observed[9].
-
Monitoring Resistance: Periodically (e.g., every 5 passages), perform a full MIC determination on the passaged culture to track the increase in resistance over time.
-
Isolation and Characterization of Resistant Strain:
-
After the final passage, streak the culture from the highest sub-MIC concentration onto an antibiotic-free agar plate to obtain isolated colonies.
-
Select a single colony and confirm its MIC to ensure a stable resistant phenotype.
-
Characterize the genetic basis of resistance as described in Protocol 1.
-
Mandatory Visualizations
Caption: Mechanism of action of Sparfloxacin.
Caption: Workflow for in vitro induction of Sparfloxacin resistance.
Caption: Key mechanisms of bacterial resistance to Sparfloxacin.
References
- 1. What is the mechanism of Sparfloxacin? [synapse.patsnap.com]
- 2. Characterization of sparfloxacin-resistant mutants of Staphylococcus aureus obtained in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sparfloxacin Resistance in Clinical Isolates of Streptococcus pneumoniae: Involvement of Multiple Mutations in gyrA and parC Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of quinolone resistance in clinical isolates: accumulation of sparfloxacin and of fluoroquinolones of various hydrophobicity, and analysis of membrane composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ojs.zu.edu.pk [ojs.zu.edu.pk]
- 6. researchgate.net [researchgate.net]
- 7. In vitro antimicrobial activity of sparfloxacin (AT-4140, CI-978, PD 131501) compared with numerous other quinolone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serial passage – REVIVE [revive.gardp.org]
Application Notes and Protocols for Improving the Aqueous Solubility of Sparfloxacin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sparfloxacin is a third-generation fluoroquinolone antibiotic with broad-spectrum antibacterial activity.[1] However, its clinical application can be limited by its low aqueous solubility, which can affect its bioavailability.[1][2] Sparfloxacin is classified under the Biopharmaceutics Classification System (BCS) as a Class II drug, characterized by high permeability and low solubility.[1] This document provides detailed application notes and protocols for various techniques to enhance the aqueous solubility of sparfloxacin, thereby potentially improving its therapeutic efficacy. The methods covered include the use of cosolvents and surfactants, inclusion complexation with cyclodextrins, formation of multicomponent crystals (salts), and the preparation of solid dispersions and nanoformulations.
I. Solubility Enhancement Strategies
Several methods have been successfully employed to increase the aqueous solubility of sparfloxacin. The following sections detail the principles and quantitative outcomes of these strategies.
Cosolvency and Micellization
The solubility of sparfloxacin can be increased by altering the solvent properties through the addition of cosolvents or by incorporating the drug into micellar systems formed by surfactants.[3]
Data Summary: Cosolvents and Surfactants
| Solubilizing Agent | Concentration (% v/v or w/v) | Sparfloxacin Solubility (µg/mL) | Fold Increase | Reference |
| Water (Control) | - | ~220 | 1.0 | [3] |
| Ethanol | 25% v/v | 451.4 | 2.0 | [3] |
| Propylene Glycol | 25% v/v | 362.6 | 1.6 | [3] |
| Glycerol | 25% v/v | 303.9 | 1.4 | [3] |
| Polysorbate-80 | 2% w/v | 817.4 | 3.7 | [3] |
| Sodium Lauryl Sulfate | 2% w/v | 4921.3 | 22.4 | [3] |
Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[4][5]
Data Summary: Cyclodextrin Inclusion Complexes
| Cyclodextrin | Method | Stoichiometry | Stability Constant (Kc) | Key Findings | Reference |
| β-Cyclodextrin | Coprecipitation | 1:1 | - | Formation of inclusion complex confirmed by various analytical techniques. | [6] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solution Method | 1:1 | 248.76 mol⁻¹ (from Phase Solubility Analysis) | The complex displays enhanced aqueous solubility and dissolution. | [4] |
Multicomponent Crystal Formation (Salts)
Crystal engineering, specifically the formation of pharmaceutical salts with generally regarded as safe (GRAS) coformers, can significantly improve the physicochemical properties of sparfloxacin, including its solubility.[1][7]
Data Summary: Sparfloxacin Salts
| Coformer | Molar Ratio (Sparfloxacin:Coformer) | Solubility in Water (mg/mL) | Fold Increase (approx.) | Reference |
| Sparfloxacin (Pure) | - | 0.12 | 1.0 | [7] |
| Nicotinic Acid | 1:1 | - | - | [1] |
| Anthranilic Acid | 1:1 | - | - | [1] |
| Isophthalic Acid | 1:1 | - | - | [1] |
| Maleic Acid | 1:1 | - | - | [1] |
| Citric Acid | 2:1 | - | ~10 | [1][2] |
| Pimelic Acid (SPX-PIA-H₂O) | 2:1 | - | 2.17 | [7] |
| Azelaic Acid (SPX-AZA-H₂O) | 4:2 | - | 1.33 | [7] |
Note: Specific solubility values for some salts were not provided in the source material, but a significant increase was reported, particularly a 10-fold increase for the citrate salt.
Solid Dispersions
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state, prepared by methods such as solvent evaporation or melting.[8][9] This technique can enhance the dissolution rate of poorly soluble drugs by reducing particle size and improving wettability.
Data Summary: Solid Dispersions
| Carrier | Drug:Carrier Ratio (w/w) | Dissolution Profile | Reference |
| Polyethylene Glycol (PEG) 4000 | - | - | [9] |
| 2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD) | - | 101.27% release within 45 minutes | [9] |
| PEG 4000 (for comparison) | - | 75% release within 30 minutes | [9] |
II. Experimental Protocols
The following are detailed protocols for the preparation and evaluation of various sparfloxacin formulations designed to improve aqueous solubility.
Protocol for Solubility Determination
This protocol describes a general method for determining the equilibrium solubility of sparfloxacin and its formulations.
Materials:
-
Sparfloxacin powder
-
Formulated sparfloxacin (e.g., salt, complex, solid dispersion)
-
Selected solvent (e.g., deionized water, phosphate buffer of various pH)
-
Flasks with stoppers
-
Shaker bath maintained at a constant temperature (e.g., 25°C or 37°C)
-
Filtration apparatus (e.g., 0.45 µm syringe filters)
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of the test compound (sparfloxacin or its formulation) to a flask containing a known volume of the solvent.
-
Stopper the flasks securely and place them in a shaker bath set to the desired temperature.
-
Shake the flasks for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.[3][7]
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant and filter it to remove any undissolved particles.
-
Dilute the filtered sample with the solvent as necessary to bring the concentration within the analytical range of the measurement instrument.
-
Determine the concentration of sparfloxacin in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 293 nm or 305 nm) or RP-HPLC.[3][10]
-
Calculate the equilibrium solubility of the compound in the selected solvent.
Protocol for Preparation of Sparfloxacin-Cyclodextrin Inclusion Complex (Solution Method)
This protocol is based on the method described for preparing a sparfloxacin-hydroxypropyl-β-cyclodextrin (SP-HPCD) complex.[4]
Materials:
-
Sparfloxacin
-
Hydroxypropyl-β-cyclodextrin (HPCD)
-
Methanol
-
Deionized water
-
Rotary evaporator
Procedure:
-
Dissolve a specific molar quantity of sparfloxacin in methanol.
-
In a separate container, dissolve an equimolar quantity of HPCD in deionized water.
-
Gradually add the methanolic solution of sparfloxacin to the aqueous solution of HPCD while agitating at 50°C for 30 minutes. Turbidity may develop towards the end of the addition.
-
After the addition is complete, strip the solvent under vacuum at 70°C using a rotary evaporator.
-
From the resulting clear aqueous solution of the complex, distill off the water under reduced pressure to obtain the solid inclusion complex.
Protocol for Preparation of Sparfloxacin Salts (Slow Evaporation Method)
This protocol is a general procedure based on the synthesis of various sparfloxacin salts.[1]
Materials:
-
Sparfloxacin
-
Coformer (e.g., citric acid, maleic acid)
-
Acetonitrile
-
Deionized water
-
Stirring hotplate
-
Crystallization dish
Procedure:
-
Prepare an equimolar mixture of sparfloxacin and the chosen coformer.
-
Dissolve the mixture in a 1:1 solution of acetonitrile and water to yield a clear solution.
-
Stir the solution for 1-1.5 hours at a temperature between 60-70°C.
-
Transfer the solution to a crystallization dish and allow the solvent to evaporate slowly at room temperature.
-
Crystals of the sparfloxacin salt will form after a few days.
Protocol for Preparation of Sparfloxacin Solid Dispersions (Solvent Evaporation Method)
This protocol is based on the method used for preparing solid dispersions with various polymers.[9]
Materials:
-
Sparfloxacin
-
Polymer carrier (e.g., PEG 4000, 2-HP-β-CD)
-
Suitable solvent (e.g., methanol)
-
Rotary evaporator or water bath
Procedure:
-
Accurately weigh the desired amounts of sparfloxacin and the polymer carrier to achieve the desired drug-to-carrier ratio.
-
Dissolve both the sparfloxacin and the polymer in a suitable solvent, such as methanol.
-
Evaporate the solvent using a rotary evaporator or a water bath under controlled temperature.
-
The resulting solid mass is the solid dispersion.
-
Further process the solid dispersion by pulverizing and sieving to obtain a uniform powder.
III. Visualizations
The following diagrams illustrate the general workflow for enhancing sparfloxacin solubility and the logical relationships between different formulation strategies.
Caption: General workflow for developing sparfloxacin formulations with enhanced solubility.
Caption: Comparison of different strategies for improving sparfloxacin solubility.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. bio-research.s3.amazonaws.com [bio-research.s3.amazonaws.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and study on the solid inclusion complex of sparfloxacin with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jetir.org [jetir.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Sparfloxacin Low Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low aqueous solubility of sparfloxacin.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the low aqueous solubility of sparfloxacin?
Sparfloxacin is a difluorinated quinolone antibiotic belonging to Class II of the Biopharmaceutical Classification System (BCS).[1][2] This classification indicates that while it has high permeability, it suffers from low solubility in aqueous media.[1] This poor solubility can negatively impact its oral absorption and overall therapeutic efficacy.[1][3]
Q2: What are the common strategies to enhance the aqueous solubility of sparfloxacin?
Several techniques have been successfully employed to overcome the low aqueous solubility of sparfloxacin. These include:
-
Co-solvency: Utilizing water-miscible solvents to reduce the interfacial tension between the aqueous solution and the hydrophobic drug.[4]
-
Use of Surfactants: Employing surfactants to form micelles that encapsulate the drug, thereby increasing its solubility.
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins, which have a hydrophilic exterior and a hydrophobic interior cavity that can host the poorly soluble drug molecule.[5][6]
-
Solid Dispersions: Dispersing sparfloxacin in an inert carrier matrix at a solid state to improve its dissolution rate.[7]
-
Nanoparticle Formulation: Reducing the particle size of sparfloxacin to the nano-range, which increases the surface area and consequently enhances dissolution.[8]
-
Crystalline Salt Formation: Synthesizing salts of sparfloxacin with improved solubility characteristics.[1][9]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during experiments aimed at improving sparfloxacin solubility.
Issue 1: Inconsistent results with co-solvents and surfactants.
Possible Cause: The concentration of the co-solvent or surfactant may not be optimal, or the chosen agent may not be the most effective for sparfloxacin.
Troubleshooting Steps:
-
Optimize Concentration: Systematically vary the concentration of the co-solvent or surfactant to identify the optimal level for maximum solubility enhancement.
-
Evaluate Different Agents: Test a range of co-solvents (e.g., ethanol, glycerol, propylene glycol) and surfactants (e.g., Polysorbate-80, Sodium Lauryl Sulfate) to determine the most effective one.[10] A study showed that sodium lauryl sulfate was more effective than polysorbate-80 in increasing sparfloxacin's aqueous solubility.[10]
-
pH Adjustment: Consider the effect of pH on both the drug and the solubilizing agent, as this can significantly influence solubility.[4]
Issue 2: Difficulty in forming a stable sparfloxacin-cyclodextrin inclusion complex.
Possible Cause: The method of preparation or the stoichiometry of the complex may not be appropriate.
Troubleshooting Steps:
-
Method of Preparation: Experiment with different preparation methods such as co-precipitation, solution method, or slurry method.[11][12]
-
Stoichiometry: Phase solubility studies can be conducted to determine the optimal molar ratio of sparfloxacin to cyclodextrin, which is often found to be 1:1.[11][12]
-
Choice of Cyclodextrin: Evaluate different types of cyclodextrins, such as beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), as they offer different solubility enhancement capabilities.[8][12]
Issue 3: Poor dissolution profile of sparfloxacin from solid dispersions.
Possible Cause: The choice of carrier or the drug-to-carrier ratio may be suboptimal. The method of preparation could also be a factor.
Troubleshooting Steps:
-
Carrier Selection: Investigate different polymeric carriers such as Polyethylene Glycol (PEG) 4000 and 2-hydroxypropyl-β-cyclodextrin (2-HP-β-CD).[13]
-
Optimize Drug-to-Carrier Ratio: The dissolution rate of sparfloxacin from solid dispersions can be significantly enhanced by increasing the polymer concentration.[13] Experiment with different drug-to-polymer ratios to find the most effective one.
-
Preparation Method: The solvent evaporation method is a common technique for preparing solid dispersions.[7][13] Ensure complete dissolution of both the drug and the carrier in a common solvent before evaporation.
Data Presentation
Table 1: Solubility Enhancement of Sparfloxacin using Co-solvents and Surfactants
| Solubilizing Agent | Concentration (% w/v) | Sparfloxacin Solubility (µg/mL) | Fold Increase |
| Water (Control) | - | ~220 | 1 |
| Propylene Glycol | 20 | Not specified | - |
| Glycerol | 20 | Not specified | - |
| Polysorbate-80 | 2 | 817.4 | 3.7 |
| Sodium Lauryl Sulfate | 2 | 4921.3 | 22.4 |
Data extracted from a study by Mbah, 2007.[10]
Table 2: Equilibrium Solubility of Sparfloxacin and its Crystalline Salts in Different Media
| Compound | pH 1.2 (mg/mL) | pH 4.0 (mg/mL) | pH 6.8 (mg/mL) | Pure Water (mg/mL) |
| Sparfloxacin (SPX) | 0.82 | 0.12 | 0.20 | 0.12 |
| SPX-PIA-H₂O | 1.01 | 0.21 | 0.29 | 0.26 |
| SPX-AZA-H₂O | - | 0.19 | - | 0.16 |
PIA = Pimelic acid, AZA = Azelaic acid. Data from a 2024 study.[1]
Experimental Protocols
Protocol 1: Preparation of Sparfloxacin-β-Cyclodextrin Inclusion Complex (Coprecipitation Method)
Objective: To prepare a solid inclusion complex of sparfloxacin with β-cyclodextrin to enhance its aqueous solubility.
Materials:
-
Sparfloxacin
-
β-Cyclodextrin (β-CD)
-
Deionized water
Procedure:
-
Prepare a saturated aqueous solution of β-cyclodextrin.
-
Dissolve sparfloxacin in a minimal amount of a suitable organic solvent (e.g., methanol).
-
Slowly add the sparfloxacin solution to the β-cyclodextrin solution with constant stirring.
-
Continue stirring for a specified period (e.g., 24 hours) at a controlled temperature to allow for complex formation.
-
A precipitate of the inclusion complex will form.
-
Collect the precipitate by filtration.
-
Wash the precipitate with a small amount of cold deionized water to remove any uncomplexed drug or cyclodextrin.
-
Dry the collected solid inclusion complex under vacuum at room temperature.
-
Characterize the complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) to confirm its formation.[11]
Protocol 2: Preparation of Sparfloxacin Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of sparfloxacin with a hydrophilic carrier to improve its dissolution rate.
Materials:
-
Sparfloxacin
-
Polyethylene Glycol (PEG) 4000 (or another suitable carrier)
-
A common solvent (e.g., methanol, ethanol)
Procedure:
-
Accurately weigh the desired amounts of sparfloxacin and PEG 4000 to achieve a specific drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5).
-
Dissolve both sparfloxacin and PEG 4000 in a sufficient volume of the common solvent in a round-bottom flask.
-
Ensure complete dissolution of both components with the aid of sonication or gentle heating if necessary.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Continue the evaporation until a solid mass is formed.
-
Further dry the solid mass in a vacuum oven at a suitable temperature to remove any residual solvent.
-
Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Evaluate the dissolution profile of the solid dispersion compared to the pure drug.[13][14]
Protocol 3: Synthesis of Sparfloxacin-Loaded PLGA Nanoparticles (Nanoprecipitation Method)
Objective: To prepare polymeric nanoparticles encapsulating sparfloxacin for sustained release and improved bioavailability.
Materials:
-
Sparfloxacin
-
Poly(lactic-co-glycolic acid) (PLGA)
-
A water-miscible organic solvent (e.g., acetone)
-
A non-solvent (e.g., deionized water)
-
A surfactant/stabilizer (e.g., Poloxamer 188)
Procedure:
-
Dissolve a specific amount of PLGA and sparfloxacin in the organic solvent.
-
Prepare an aqueous solution containing the surfactant.
-
Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
Nanoparticles will form spontaneously due to the rapid diffusion of the organic solvent into the aqueous phase.
-
Continue stirring for several hours to allow for the complete evaporation of the organic solvent.
-
Collect the nanoparticle suspension.
-
The nanoparticles can be purified by centrifugation and washing to remove any unencapsulated drug and excess surfactant.
-
The final nanoparticle suspension can be lyophilized for long-term storage.
-
Characterize the nanoparticles for size, zeta potential, drug loading, and in vitro release profile.[15][16]
Visualizations
Caption: Workflow for Sparfloxacin-β-Cyclodextrin Inclusion Complex Preparation.
Caption: Strategies to Enhance Sparfloxacin's Aqueous Solubility.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. mdpi.com [mdpi.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. Synthesis and Characterization of Two Sparfloxacin Crystalline Salts: Enhancing Solubility and In Vitro Antibacterial A… [ouci.dntb.gov.ua]
- 10. bio-research.s3.amazonaws.com [bio-research.s3.amazonaws.com]
- 11. Preparation and study on the solid inclusion complex of sparfloxacin with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ajper.com [ajper.com]
- 15. Sparfloxacin-loaded PLGA nanoparticles for sustained ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Sparfloxacin Interference in Cell-Based Assays
Welcome to the technical support resource for researchers utilizing sparfloxacin in cell-based assays. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and experimental methodologies to help you identify and mitigate potential artifacts and interferences in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for sparfloxacin?
Sparfloxacin is a fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, transcription, and repair.[3] By targeting these enzymes, sparfloxacin effectively kills bacteria.[4] While eukaryotic cells do not possess DNA gyrase or topoisomerase IV, they do have a functionally similar enzyme, topoisomerase II, which can be a potential off-target for quinolone antibiotics.[4]
Q2: Can sparfloxacin affect the mammalian cells used in my assay?
Yes. Although its primary targets are bacterial, sparfloxacin can impact mammalian cells in several ways:
-
High Intracellular Accumulation: Sparfloxacin readily penetrates mammalian cells, including neutrophils and various tissue culture cell lines, achieving cellular-to-extracellular concentration ratios (C/E) consistently above 4.[5][6][7] This accumulation can lead to off-target effects.
-
Cytotoxicity: At certain concentrations, sparfloxacin can be cytotoxic to mammalian cells. For instance, it has been shown to induce chromosomal aberrations in Chinese hamster lung cells at cytotoxic levels and reduce cell numbers in human mononuclear blood cell cultures.[8][9]
-
Phototoxicity: A well-documented side effect is phototoxicity.[4] Exposure to direct sunlight or even strong artificial light during experiments can induce phototoxic reactions, leading to cell stress or death, which can confound assay results.[9][10]
Q3: Is sparfloxacin fluorescent, and can it interfere with my fluorescence-based assay?
Sparfloxacin itself has inherently weak fluorescence.[11][12] However, it can become a significant source of fluorescence interference under specific conditions:
-
Complex Formation: It can form highly fluorescent complexes with metal ions, such as zinc (Zn²⁺) or yttrium (Y³⁺), which may be present in cell culture media or assay buffers.[13][14] The fluorescence intensity of a Zinc-sparfloxacin complex can be 28 times higher than that of the drug alone.[13]
-
Derivatization: Sparfloxacin can react with substances like nitrous acid in acidic media to form new compounds that are intensely fluorescent—over 100 times stronger than the parent molecule.[11][12]
This acquired fluorescence can lead to false-positive signals in "gain-of-signal" assays or interfere with imaging channels in high-content screening.[15]
Q4: My cells show high levels of death when treated with sparfloxacin, even at low concentrations. Is this expected?
Unexpectedly high cytotoxicity can stem from several sources beyond the intended biological inquiry:
-
Direct Cytotoxicity: As a topoisomerase inhibitor, sparfloxacin can have baseline cytotoxicity on replicating mammalian cells.
-
Phototoxicity: If your cell culture plates are exposed to light after adding sparfloxacin, you may be observing phototoxicity-induced cell death.[9] This is a common and often overlooked artifact.
-
Assay Interference: The compound might interfere with the viability readout itself. For example, in MTT or resazurin-based assays, a compound could interfere with the metabolic conversion of the dye, mimicking a cytotoxic effect.
It is crucial to run appropriate controls to distinguish between true biological effects and assay artifacts.
Troubleshooting Guides
Guide 1: Differentiating High Cytotoxicity from Assay Artifacts
If you observe unexpected cell death, follow this workflow to diagnose the issue.
Caption: Workflow for diagnosing the cause of high cytotoxicity.
Guide 2: Investigating Fluorescence Assay Interference
Use this guide if you suspect sparfloxacin is creating artifacts in a fluorescence-based assay (e.g., GFP reporter, immunofluorescence, calcium dyes).
Caption: Workflow for identifying sources of fluorescence artifacts.
Data Summary
Table 1: Cellular Accumulation & Properties of Sparfloxacin
| Parameter | Value | Cell Types | Source |
| Cellular/Extracellular Ratio (C/E) | > 4 | Human PMNs, HEp-2, McCoy | [6] |
| Uptake Mechanism | Rapid, Reversible, Non-saturable | Human PMNs | [6] |
| Protein Binding (Blood) | 37-45% | - | [4] |
| Bioavailability (Oral) | 92% | - | [4] |
| Primary Mammalian Side Effect | Phototoxicity | In vivo (human) | [4][9] |
Table 2: Fluorescence Properties of Sparfloxacin
| Condition | Observation | Fold Increase (Approx.) | Source |
| Sparfloxacin alone | Weak intrinsic fluorescence | 1x (baseline) | [11][12] |
| + Nitrous Acid + HBr | Forms new, strongly fluorescent substance | 151x | [11] |
| + Nitrous Acid + HCl | Forms new, strongly fluorescent substance | 110x | [12] |
| + Zinc (Zn²⁺) in SDS | Forms stable fluorescent complex | 28x | [13] |
| + Yttrium (Y³⁺) | Forms strongly fluorescent complex | Significant enhancement | [14] |
Signaling Pathway
Primary Mechanism of Action of Sparfloxacin
While the primary targets of sparfloxacin are bacterial enzymes, understanding its mechanism is key to predicting potential off-target effects on homologous mammalian enzymes like Topoisomerase II.
Caption: Sparfloxacin's mechanism of action on bacterial enzymes.
Experimental Protocols
Protocol 1: Confirming Cytotoxicity with Trypan Blue Exclusion Assay
This protocol provides a direct measure of cell viability by counting cells that can (non-viable) and cannot (viable) internalize the dye.
Materials:
-
Cells cultured in a multi-well plate and treated with sparfloxacin.
-
Trypan Blue solution (0.4%).
-
Phosphate-Buffered Saline (PBS).
-
Hemocytometer or automated cell counter.
-
Microscope.
Methodology:
-
After the desired incubation period with sparfloxacin, collect the cell culture supernatant (which may contain floating dead cells).
-
Wash the adherent cells gently with PBS.
-
Add trypsin to detach the adherent cells and incubate for 2-5 minutes.
-
Neutralize the trypsin with complete media and combine with the supernatant collected in step 1.
-
Centrifuge the cell suspension at 200 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in a known volume of PBS or media (e.g., 1 mL).
-
Take a 20 µL aliquot of the cell suspension and mix it with 20 µL of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture onto a hemocytometer.
-
Under a microscope, count the number of viable (bright, unstained) and non-viable (blue-stained) cells in the four large corner squares.
-
Calculate Percent Viability:
-
% Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
Protocol 2: Cell-Free Control for Metabolic Assay Interference
This protocol helps determine if sparfloxacin directly reacts with your metabolic assay reagents (e.g., MTT, MTS, resazurin).
Materials:
-
Multi-well plate (same type as your experiment).
-
Your standard cell culture medium (without phenol red if possible).
-
Sparfloxacin stock solution.
-
Metabolic assay reagent (e.g., MTT).
-
Plate reader.
Methodology:
-
In a multi-well plate, add the same volume of cell culture medium as used in your cellular assay to several wells. Do not add any cells.
-
Create a "vehicle control" set of wells by adding your compound solvent (e.g., DMSO).
-
Create a "test" set of wells by adding sparfloxacin at the highest concentration used in your experiment.
-
Incubate the plate under the same conditions as your main experiment (time, temperature, CO₂).
-
Add the metabolic assay reagent (e.g., MTT) to all wells.
-
Incubate for the recommended time for the reagent.
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
Analysis: Compare the signal from the sparfloxacin-containing wells to the vehicle control wells. A significant difference indicates direct interference with the assay chemistry.
Protocol 3: Measuring Compound Autofluorescence
This protocol determines if sparfloxacin is fluorescent under your specific experimental conditions.
Materials:
-
Black-walled, clear-bottom multi-well plate (for microscopy or bottom-reading fluorometers) or solid black plate (for top-reading fluorometers).
-
Your standard cell culture medium.
-
Sparfloxacin stock solution.
-
Fluorometer or fluorescence microscope with filter sets matching your assay.
Methodology:
-
To appropriate wells, add your cell culture medium.
-
Add sparfloxacin to "test" wells across a range of concentrations used in your experiment.
-
Add vehicle (e.g., DMSO) to "background" wells.
-
If your assay involves cells, prepare parallel wells with your cells (ideally a parental cell line without a fluorescent reporter) and treat them with sparfloxacin and vehicle. This will show if the compound becomes fluorescent upon entering a cell.
-
Incubate the plate under your standard experimental conditions.
-
Measure the fluorescence intensity using the same excitation/emission filter sets and instrument settings as your primary assay.
-
Analysis: Subtract the average background signal (vehicle wells) from the signal in the sparfloxacin wells. A reading significantly above background indicates that sparfloxacin is autofluorescent under your assay conditions.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Sparfloxacin? [synapse.patsnap.com]
- 3. What is Sparfloxacin used for? [synapse.patsnap.com]
- 4. Sparfloxacin - Wikipedia [en.wikipedia.org]
- 5. idus.us.es [idus.us.es]
- 6. Uptake and intracellular activity of sparfloxacin in human polymorphonuclear leukocytes and tissue culture cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uptake and intracellular activity of sparfloxacin in human polymorphonuclear leukocytes and tissue culture cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Zagam (Sparfloxacin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Sparfloxacin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. researchgate.net [researchgate.net]
- 12. [Preparation of chloro-sparfloxacin and its fluorescence behavior] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence probe enhanced spectrofluorimetric method for the determination of sparfloxacin in tablets and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Sparfloxacin Degradation in Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with sparfloxacin degradation during their experiments.
Troubleshooting Guides & FAQs
This section addresses common problems observed during sparfloxacin degradation studies.
1. Question: My sparfloxacin sample shows significant degradation even when stored under standard laboratory conditions. What could be the cause?
Answer: Sparfloxacin is known to be highly susceptible to photodegradation.[1][2][3][4] Exposure to ambient or UV light, even for short periods, can lead to the formation of degradation products.[3][5]
-
Troubleshooting Steps:
-
Always work with sparfloxacin solutions in a light-protected environment (e.g., using amber-colored glassware or wrapping containers in aluminum foil).
-
Store stock solutions and samples in the dark at a controlled room temperature or as specified by the manufacturer.[5]
-
Prepare solutions fresh whenever possible.
-
2. Question: I am observing unexpected peaks in my chromatogram during a stability study. How can I identify if they are sparfloxacin degradation products?
Answer: Unexpected peaks are often indicative of degradation. To confirm, you can perform forced degradation studies under various stress conditions (photolytic, acidic, basic, and oxidative) and compare the chromatograms of the stressed samples with your experimental sample. The presence of matching retention times for the unknown peaks and the peaks from the stressed samples suggests they are degradation products.
-
Common Degradation Products:
-
Photodegradation: Five main degradation products have been reported under UV light exposure.[3][4] One of the major photoproducts is believed to be 8-desfluorosparfloxacin, formed by the splitting off of a fluorine atom.[6] Another product may be formed by the cleavage of the cyclopropyl ring.[6]
-
Acidic and Oxidative Degradation: Sparfloxacin is also known to degrade under acidic and oxidative conditions, leading to different degradation products than those from photodegradation.[7][8]
-
Alkaline Conditions: Sparfloxacin is reported to be relatively stable in alkaline media.[7][8]
-
3. Question: The degradation of sparfloxacin in my experiment seems to be faster/slower than expected based on the literature. What factors could be influencing the degradation rate?
Answer: The rate of sparfloxacin degradation can be influenced by several factors:
-
Solvent: The type of solvent used can affect the stability of sparfloxacin.[9][10]
-
pH: The pH of the solution plays a crucial role. Sparfloxacin shows specific-acid catalysis at a pH below 4.0.[11]
-
Presence of Other Substances:
-
Metal Ions: The presence of metal ions, such as zinc, can influence the rate of photodegradation.[12]
-
Excipients: In formulated products, excipients can interact with sparfloxacin and affect its stability.[13]
-
Other Drugs: Co-administered drugs, like H2 receptor antagonists (ranitidine and famotidine), can interact with sparfloxacin and alter its degradation kinetics.[9][10]
-
4. Question: I am having trouble separating sparfloxacin from its degradation products using HPLC. What can I do to improve the separation?
Answer: Achieving good resolution between the parent drug and its degradation products is critical for a stability-indicating method.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Adjust the composition and pH of the mobile phase. A common mobile phase for sparfloxacin analysis is a mixture of water, acetonitrile, and triethylamine with the pH adjusted with orthophosphoric acid.[7][8]
-
Column Selection: Ensure you are using a suitable column. A C18 column is commonly used for sparfloxacin analysis.[2][8][14]
-
Gradient Elution: Consider using a gradient elution program to improve the separation of complex mixtures of degradation products.[2][14]
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to enhance separation efficiency.
-
Quantitative Data Summary
The following tables summarize quantitative data related to sparfloxacin degradation studies.
Table 1: Summary of Forced Degradation Studies of Sparfloxacin
| Stress Condition | Reagent/Details | Duration | Temperature | Degradation Products Observed | Reference |
| Photolytic | UV light (290 nm) | 5 - 36 hours | Room Temperature | Five main degradation products | [3][5] |
| Photolytic | High-pressure mercury lamp (248.2 to 578.0 nm) | 4 - 8 hours | Not specified | At least three photoproducts, including 8-desfluorosparfloxacin | [6] |
| Acidic | Not specified | Not specified | Not specified | Degradation observed | [7][8] |
| Basic | Not specified | Not specified | Not specified | Stable | [7][8] |
| Oxidative | Not specified | Not specified | Not specified | Degradation observed | [7][8] |
Table 2: Kinetic Parameters for Sparfloxacin Photodegradation
| Condition | Rate Constant (k) | Half-life (t0.5) | Reference |
| Sparfloxacin in solution | 12.3 x 10-3 h-1 | 56.34 h | [12] |
| Sparfloxacin with zinc ions | 15.5 x 10-3 h-1 | 44.71 h | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to sparfloxacin degradation.
Protocol 1: Forced Photodegradation Study of Sparfloxacin
Objective: To induce and analyze the degradation of sparfloxacin under UV light exposure.
Materials:
-
Sparfloxacin reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
UV chamber with a lamp emitting at 290 nm
-
Amber-colored volumetric flasks and vials
-
HPLC system with a PDA detector and a C18 column
Procedure:
-
Preparation of Sparfloxacin Solution: Prepare a 1 mg/mL solution of sparfloxacin in methanol.
-
UV Exposure: Transfer the solution to a quartz cuvette or a petri dish and place it in the UV chamber. Expose the solution to UV light at 290 nm for a defined period (e.g., 24 hours).[3] Take samples at regular intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Control Sample: Prepare a control sample of the same sparfloxacin solution and keep it in the dark at the same temperature.
-
Sample Preparation for HPLC: Before injection, dilute the samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. A typical mobile phase could be a mixture of aqueous acetic acid, methanol, and acetonitrile (e.g., 80:10:10, v/v/v).[3]
-
Data Analysis: Compare the chromatograms of the exposed samples with the control sample to identify degradation peaks. Quantify the amount of sparfloxacin remaining and the percentage of degradation.
Protocol 2: Forced Degradation under Acidic, Basic, and Oxidative Conditions
Objective: To investigate the stability of sparfloxacin under hydrolytic and oxidative stress.
Materials:
-
Sparfloxacin reference standard
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Heating block or water bath
-
pH meter
-
HPLC system with a PDA detector and a C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of sparfloxacin in methanol.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Heat the solution at a specific temperature (e.g., 60°C) for a set time (e.g., 8 hours).
-
Cool the solution and neutralize it with 0.1 N NaOH.
-
Dilute to the final concentration with the mobile phase.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Heat the solution at a specific temperature (e.g., 60°C) for a set time (e.g., 8 hours).
-
Cool the solution and neutralize it with 0.1 N HCl.
-
Dilute to the final concentration with the mobile phase.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a set time (e.g., 24 hours).
-
Dilute to the final concentration with the mobile phase.
-
-
Control Samples: Prepare control samples for each condition by diluting the stock solution with the respective solvent (water for acid/base, methanol for oxidative) without the stressor.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control samples to identify and quantify any degradation.
Visualizations
Diagram 1: General Workflow for Troubleshooting Sparfloxacin Degradation
Caption: A flowchart for troubleshooting common issues in sparfloxacin degradation experiments.
Diagram 2: Major Photodegradation Pathways of Sparfloxacin
Caption: A simplified diagram illustrating the main photodegradation pathways of sparfloxacin.
Diagram 3: Experimental Workflow for Forced Degradation Studies
Caption: A workflow diagram for conducting forced degradation studies of sparfloxacin.
References
- 1. Determination of sparfloxacin and its photodegradation products by thin-layer chromatography with densitometry detection. Kinetic evaluation of the degradation process and identification of photoproduct by mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Defluorinated Sparfloxacin as a New Photoproduct Identified by Liquid Chromatography Coupled with UV Detection and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Simultaneous interaction, degradation, and kinetic study of sparfloxacin with H2 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pjps.pk [pjps.pk]
- 11. Thermodegradation Kinetics of the New Antibacterial Fluoroquinolone Derivative, Sparfloxacin, in Aqueous Solution [jstage.jst.go.jp]
- 12. Determination of sparfloxacin and its photodegradation products by thin-layer chromatography with densitometry detection. Kinetic evaluation of the degradation process and identification of photoproduct by mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Development and validation of a stability-indicating RP-UPLC method for the quantitative analysis of sparfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Sparfloxacin Adduct Formation in Mass Spectrometry
Welcome to the technical support center for the analysis of sparfloxacin using mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to adduct formation during LC-MS experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you obtain high-quality, clean mass spectra.
Frequently Asked Questions (FAQs)
Q1: What are the common adducts observed with sparfloxacin in positive ion electrospray mass spectrometry (ESI-MS)?
A1: In positive ion ESI-MS, sparfloxacin is expected to primarily form a protonated molecule, [M+H]⁺. However, it is common to also observe adducts with alkali metals and ammonium ions from the mobile phase. The most common adducts are formed with sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).
Q2: Why am I observing a high intensity of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts for sparfloxacin?
A2: The formation of metal adducts is a frequent challenge in ESI-MS.[1] High levels of sodium and potassium adducts can arise from several sources of contamination, including:
-
Glassware: Standard laboratory glassware can leach sodium and potassium ions into your solvents and samples.
-
Solvents and Reagents: Impurities in lower-grade solvents, buffers, and additives are a significant source of metal ions.[2]
-
Sample Matrix: Biological samples or complex matrices can have high endogenous concentrations of various salts.
-
LC System: The liquid chromatography system itself, including tubing and fittings, can contribute to alkali metal contamination.
Q3: How does adduct formation affect my data quality and quantitation?
A3: Excessive adduct formation can negatively impact your results in several ways:
-
Reduced Sensitivity: The analyte signal is split between the desired ion (e.g., [M+H]⁺) and one or more adduct ions, reducing the intensity of your primary target ion and compromising the limit of detection.
-
Complicated Spectra: The presence of multiple adducts makes mass spectra more difficult to interpret.
-
Inaccurate Quantitation: If you are using a targeted method like multiple reaction monitoring (MRM), the formation of adducts that are not being monitored will lead to an underestimation of the analyte concentration. The variability in adduct formation can also challenge reproducibility.[1]
-
Poor Fragmentation: Metal adducts, particularly sodium adducts, are often difficult to fragment under tandem MS (MS/MS) conditions, which can hinder structural elucidation and the development of sensitive MRM methods.[2]
Q4: What are the most effective mobile phase additives to minimize metal adducts and promote the protonated [M+H]⁺ ion?
A4: The key is to provide a consistent and abundant source of protons (H⁺) or a competitive ion like ammonium (NH₄⁺).
-
Acidic Modifiers: Adding a small amount of a volatile acid like formic acid or acetic acid to the mobile phase is highly effective. This increases the proton concentration, favoring the formation of the [M+H]⁺ ion. A typical concentration is 0.1% (v/v).[3]
-
Ammonium Salts: Volatile salts such as ammonium formate or ammonium acetate can also be used. The ammonium ions can outcompete sodium and potassium ions for adduction. While this may result in an ammonium adduct ([M+NH₄]⁺), these are generally more easily fragmented in MS/MS than sodium adducts.[4] Often, these salts are used in combination with a weak acid.[5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with sparfloxacin adduct formation.
Problem: High abundance of [M+Na]⁺ and/or [M+K]⁺ adducts.
Below is a logical workflow to troubleshoot and mitigate adduct formation.
Quantitative Data Summary
Table 1: Illustrative Effect of Mobile Phase Additives on Sparfloxacin Ion Ratios
| Mobile Phase Condition | Expected [M+H]⁺ Ratio | Expected [M+Na]⁺ Ratio | Expected [M+NH₄]⁺ Ratio | Rationale |
| Neutral (e.g., Water/Acetonitrile) | Low | High | N/A | Without a proton source, ionization relies on available cations like Na⁺. |
| 0.1% Formic Acid | High | Low | N/A | The acid provides an abundant source of H⁺, promoting protonation. |
| 10 mM Ammonium Acetate | Moderate | Low | Moderate | NH₄⁺ ions compete effectively with Na⁺ ions for adduction. |
| 0.1% Formic Acid + 10 mM Ammonium Formate | Very High | Very Low | Low | The combination of an acid and an ammonium salt strongly favors protonation while suppressing metal adducts.[5] |
Note: This table is for illustrative purposes to demonstrate the expected trends in ion abundance.
Table 2: Common Sparfloxacin Ions and their Calculated m/z Values
Based on the molecular weight of sparfloxacin (C₁₉H₂₂F₂N₄O₃, MW = 392.40 g/mol ).[7][8]
| Ion Species | Formula | Mass-to-Charge (m/z) |
| Molecular Ion | [M]⁺ | 392.4 |
| Protonated Molecule | [M+H]⁺ | 393.4 |
| Sodium Adduct | [M+Na]⁺ | 415.4 |
| Potassium Adduct | [M+K]⁺ | 431.5 |
| Ammonium Adduct | [M+NH₄]⁺ | 410.4 |
Experimental Protocols
Protocol 1: Recommended LC-MS Method for Sparfloxacin Analysis
This protocol provides a starting point for developing a robust LC-MS method designed to minimize adduct formation.
Detailed Methodologies:
-
Sample and Mobile Phase Preparation:
-
Crucial Step: Always use LC-MS grade water, solvents (acetonitrile, methanol), and additives (formic acid, ammonium formate).[2]
-
Mobile Phase A (Aqueous): To prepare 1 L, start with ~950 mL of LC-MS grade water. Add 10 mL of a 1 M ammonium formate stock solution (to get 10 mM) and 1 mL of formic acid (to get 0.1%). Add 50 mL of acetonitrile and mix thoroughly.
-
Mobile Phase B (Organic): To prepare 1 L, start with ~950 mL of LC-MS grade acetonitrile. Add 1 mL of formic acid. Add 50 mL of water and mix thoroughly.
-
Sparfloxacin Stock: Prepare a 1 mg/mL stock solution in methanol or DMSO. Further dilute in Mobile Phase A to working concentrations.
-
Labware: Use polypropylene or other certified plastic volumetric flasks and autosampler vials to avoid leaching of sodium from glass.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A standard reversed-phase C18 column (e.g., 2.1 mm ID x 50 mm length, <2 µm particle size) is suitable.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient would be 5% to 95% Mobile Phase B over 5-7 minutes, followed by a wash and re-equilibration step.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Parameters (Positive Ion ESI):
-
Initial Tuning: Infuse a solution of sparfloxacin directly into the mass spectrometer to optimize source parameters. Adjust the capillary voltage, cone/orifice voltage, source temperature, desolvation temperature, and nebulizer/drying gas flows to maximize the signal for the [M+H]⁺ ion (m/z 393.4).[4][9]
-
Full Scan Analysis: Initially, acquire data in full scan mode (e.g., m/z 100-500) to confirm the presence of the [M+H]⁺ ion and the absence or significant reduction of adducts ([M+Na]⁺, [M+K]⁺).
-
Targeted Analysis (for Quantitation): Once the method is optimized, switch to a targeted mode like Selected Ion Monitoring (SIM) for m/z 393.4 or develop an MRM method using appropriate product ions for maximum sensitivity and selectivity.
-
Protocol 2: Preparation of Mobile Phase Additives
Accurate preparation of mobile phase additives is critical for reproducible results.
Objective: To prepare a 1 M stock solution of Ammonium Formate.
Materials:
-
Ammonium formate (MS Grade, MW = 63.06 g/mol )
-
LC-MS grade water
-
Certified plastic or Class A glass volumetric flask (use plastic if possible)
-
Analytical balance
Procedure:
-
Weigh out 6.306 g of ammonium formate.
-
Transfer the solid into a 100 mL volumetric flask.
-
Add approximately 70 mL of LC-MS grade water.
-
Sonicate for 10 minutes or until the solid is completely dissolved.[10]
-
Allow the solution to return to room temperature.
-
Add LC-MS grade water to the 100 mL mark.
-
Cap and invert the flask several times to ensure the solution is homogeneous.
-
This 1 M stock can be stored at 4 °C and used to prepare mobile phases by dilution (e.g., add 10 mL of stock to 990 mL of solvent for a 10 mM final concentration).
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. agilent.com [agilent.com]
- 4. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 5. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asms.org [asms.org]
- 10. support.waters.com [support.waters.com]
Validation & Comparative
In Vitro Synergy of Sparfloxacin: A Comparative Guide for Researchers
FOR IMMEDIATE RELEASE
A Comprehensive Analysis of Sparfloxacin's Synergistic Potential with Other Antibiotics
This guide provides researchers, scientists, and drug development professionals with a comparative overview of the in vitro synergistic activity of sparfloxacin when combined with other antimicrobial agents. The data presented is compiled from various studies to assist in the exploration of new therapeutic strategies against challenging bacterial pathogens.
Key Findings on Sparfloxacin Synergy
Sparfloxacin, a fluoroquinolone antibiotic, has been investigated for its potential synergistic effects when paired with other classes of antibiotics. The primary method for quantifying these interactions is the determination of the Fractional Inhibitory Concentration (FIC) index through checkerboard assays. An FIC index of ≤ 0.5 is typically indicative of synergy, while values between >0.5 and 4.0 suggest an additive or indifferent effect, and values >4.0 indicate antagonism.
Synergistic Interactions
Recent studies have demonstrated promising synergistic outcomes for sparfloxacin in combination with specific β-lactams and other agents against multidrug-resistant organisms.
-
Sparfloxacin and Meropenem against MRSA: A notable synergistic effect was observed when sparfloxacin was combined with the carbapenem antibiotic, meropenem, against Methicillin-Resistant Staphylococcus aureus (MRSA). This combination yielded a Fractional Inhibitory Concentration (FIC) index of 0.265, indicating a strong synergistic interaction that could be beneficial in combating this problematic pathogen.[1][2]
-
Sparfloxacin with Oxacillin and Fosfomycin against Resistant Staphylococci: Investigations into the combination of sparfloxacin with oxacillin and fosfomycin have revealed synergistic interactions against both MRSA and Methicillin-Resistant Staphylococcus epidermidis (MRSE).[3] While specific FIC indices from this particular study are not available, the findings point towards a potential enhancement of activity against these resistant strains.
-
Potential Synergy against Mycobacterium tuberculosis: In the context of mycobacterial infections, studies involving fluoroquinolones similar to sparfloxacin in combination with rifampicin and isoniazid have shown significant synergy. For these combinations, FIC indices ranged from 0.39 to 0.90, suggesting that sparfloxacin could also be a valuable component in combination therapies for tuberculosis.[4]
Antagonistic Interactions
It is crucial to note that not all antibiotic combinations result in enhanced efficacy. An antagonistic relationship has been reported between sparfloxacin and another key anti-staphylococcal agent.
-
Sparfloxacin and Rifampin against Staphylococcus aureus: In vitro tests have indicated that the combination of sparfloxacin and rifampin can be antagonistic against Staphylococcus aureus.[5][6] This suggests that co-administration of these two drugs may lead to a reduction in their individual antibacterial effects and should be approached with caution.
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro synergy of sparfloxacin with other antibiotics.
| Antibiotic Combination | Microorganism | FIC Index | Interaction |
| Sparfloxacin + Meropenem | Staphylococcus aureus (MRSA) | 0.265 | Synergy[1][2] |
| Sparfloxacin + Oxacillin | Staphylococcus aureus (MRSA) | Not Reported | Synergy Observed[3] |
| Sparfloxacin + Fosfomycin | Staphylococcus aureus (MRSA) | Not Reported | Synergy Observed[3] |
| Sparfloxacin + Oxacillin | Staphylococcus epidermidis (MRSE) | Not Reported | Synergy Observed[3] |
| Sparfloxacin + Fosfomycin | Staphylococcus epidermidis (MRSE) | Not Reported | Synergy Observed[3] |
| Fluoroquinolone + Rifampicin + Isoniazid | Mycobacterium tuberculosis | 0.39 - 0.90 | Potential Synergy[4] |
| Sparfloxacin + Rifampin | Staphylococcus aureus | Not Reported | Antagonism |
Experimental Protocols
The primary method utilized to determine the in vitro synergy of antibiotic combinations is the checkerboard broth microdilution assay .
Checkerboard Assay Protocol
-
Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared and serially diluted in a liquid growth medium, such as Mueller-Hinton Broth (MHB).
-
Plate Setup: A 96-well microtiter plate is used. Along the x-axis, serial dilutions of antibiotic A are added, while serial dilutions of antibiotic B are added along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: The test microorganism is cultured to a standardized turbidity, typically a 0.5 McFarland standard, and then diluted to the final desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Control wells containing only the medium, the inoculum without antibiotics, and each antibiotic alone are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Reading of Results: The minimum inhibitory concentration (MIC) of each antibiotic alone and in combination is determined by visual inspection for turbidity or by using a plate reader.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
Visualizing Experimental Workflow
The following diagram illustrates the general workflow for in vitro synergy testing using the checkerboard method.
Caption: Workflow for In Vitro Synergy Testing.
This guide highlights the current understanding of sparfloxacin's in vitro synergistic and antagonistic interactions. Further research is warranted to expand the quantitative data across a broader range of pathogens and antibiotic combinations to fully elucidate the clinical potential of sparfloxacin in combination therapies.
References
- 1. Novel Antibiotic Combinations of Diverse Subclasses for Effective Suppression of Extensively Drug-Resistant Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Effect of different combinations of sparfloxacin, oxacillin, and fosfomycin against methicillin-resistant staphylococci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. igas.gouv.fr [igas.gouv.fr]
- 5. Comparing the Synergistic and Antagonistic Interactions of Ciprofloxacin and Levofloxacin Combined with Rifampin against Drug-Resistant Staphylococcus aureus: A Time–Kill Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of sub-inhibitory concentrations of ciprofloxacin and rifampicin against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sparfloxacin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of sparfloxacin is a critical component of laboratory safety and environmental responsibility. Adherence to established procedures minimizes risks to personnel and prevents the release of active pharmaceutical ingredients into the environment, which can contribute to antibiotic resistance. This guide provides essential, step-by-step information for the safe and compliant disposal of sparfloxacin.
Regulatory and Safety Overview
Sparfloxacin is a fluoroquinolone antibiotic. While not specifically listed as a P- or U-listed hazardous waste by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), it is imperative to handle all pharmaceutical waste with care.[1][2] A pharmaceutical waste is deemed hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or is specifically listed.[1][2] Safety Data Sheets (SDSs) for sparfloxacin indicate that it can cause skin, eye, and respiratory irritation, necessitating the use of appropriate personal protective equipment (PPE) during handling.[3][4]
The primary environmental concern with the disposal of antibiotics like sparfloxacin is the potential for promoting antimicrobial resistance in the environment.[5] Studies have shown that sparfloxacin is not readily biodegradable and can persist, highlighting the importance of proper disposal to prevent aquatic contamination.[6][7]
Recommended Disposal Procedures for Sparfloxacin in a Laboratory Setting
The following step-by-step guide outlines the recommended procedure for the disposal of sparfloxacin from a research, development, or clinical laboratory.
Step 1: Personnel Safety and Preparation
-
Consult the Safety Data Sheet (SDS): Before handling sparfloxacin waste, thoroughly review the substance's SDS for specific handling and safety information.
-
Don Personal Protective Equipment (PPE): At a minimum, this should include:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat
-
-
Work in a Ventilated Area: Handle the sparfloxacin waste in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
Step 2: Waste Segregation and Collection
-
Identify Sparfloxacin Waste Streams: This includes expired or unused pure sparfloxacin, contaminated lab materials (e.g., weighing boats, gloves, bench paper), and solutions containing sparfloxacin.
-
Use a Designated Waste Container: Collect all sparfloxacin waste in a clearly labeled, sealed, and leak-proof container. The label should identify the contents as "Sparfloxacin Waste for Incineration."
-
Do Not Mix with Other Waste: Avoid mixing sparfloxacin waste with other chemical or biological waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
Step 3: Disposal Method
The recommended and most environmentally sound method for the disposal of sparfloxacin and other antibiotic waste is incineration .[8]
-
Arrange for Professional Waste Disposal: Your institution's EHS department will have a contract with a licensed hazardous waste disposal company. This is the primary and required route for disposal.
-
Follow Institutional Protocols: Adhere to your institution's specific procedures for the pickup and disposal of chemical waste. This typically involves completing a waste manifest form.
-
Avoid Improper Disposal Methods:
-
Do NOT dispose of sparfloxacin down the drain. This can lead to contamination of water systems.[9]
-
Do NOT dispose of sparfloxacin in the regular trash. This is not a secure method and can lead to environmental release.
-
Do NOT attempt to neutralize sparfloxacin with other chemicals unless it is part of a validated and approved institutional protocol.
-
Summary of Disposal Options
The following table summarizes the recommended and non-recommended disposal methods for sparfloxacin in a laboratory setting.
| Disposal Method | Recommendation | Rationale |
| Incineration via a Licensed Waste Management Facility | Highly Recommended | The most effective method for destroying the active pharmaceutical ingredient and preventing environmental contamination. |
| Sewer/Drain Disposal | Not Recommended | Leads to contamination of waterways and can contribute to the development of antibiotic-resistant bacteria.[9] |
| Landfill (Regular Trash) | Not Recommended | Insecure method that can lead to environmental release; not compliant with laboratory waste regulations. |
| Return to Manufacturer | May Be an Option | Some manufacturers may accept expired pharmaceuticals for proper disposal. Inquire with your supplier.[8] |
Experimental Protocols
While this document focuses on disposal, it is important to note that any experimental protocols involving sparfloxacin should include a plan for the disposal of waste generated during the experiment. This should be part of the risk assessment conducted before the experiment begins.
Sparfloxacin Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of sparfloxacin in a laboratory environment.
Caption: Logical workflow for the proper disposal of sparfloxacin waste in a laboratory setting.
References
- 1. wastemedic.com [wastemedic.com]
- 2. epa.gov [epa.gov]
- 3. carlroth.com [carlroth.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. SIDP - Antibiotic Disposal [sidp.org]
- 6. Efficient removal of sparfloxacin antibiotic from water using sulfonated graphene oxide: Kinetics, thermodynamics, and environmental implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubdata.leuphana.de [pubdata.leuphana.de]
- 8. emro.who.int [emro.who.int]
- 9. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
Essential Safety and Logistical Information for Handling Sparfloxacin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of Sparfloxacin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling Sparfloxacin, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following PPE is recommended:
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1][2]
-
Skin Protection:
-
Gloves: Chemical-impermeable gloves are required. Nitrile rubber gloves with a minimum layer thickness of 0.11 mm are recommended, with a breakthrough time of at least 480 minutes. Always inspect gloves for any damage before use and dispose of contaminated gloves properly.[1][2]
-
Lab Coat/Gown: A lab coat or gown should be worn to prevent skin contact.
-
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator should be used.[2]
Safe Handling Procedures
Adherence to proper handling procedures is critical to prevent contamination and accidental exposure.
-
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use a fume hood or other ventilated enclosure when handling Sparfloxacin powder.
-
-
General Hygiene Practices:
-
Storage:
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to contain and clean the area safely.
-
Evacuate: Evacuate unnecessary personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill.
-
Clean-up:
-
Wear appropriate PPE.
-
For solid spills, carefully scoop the material into a container, avoiding dust generation.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of Sparfloxacin and contaminated materials is essential to prevent environmental contamination and potential harm.
-
Unused Sparfloxacin:
-
Do not dispose of down the drain or in household trash.
-
The preferred method of disposal is through a licensed professional waste disposal service.
-
If a take-back program is not available, mix the Sparfloxacin with an undesirable substance like coffee grounds or cat litter, place it in a sealed plastic bag, and dispose of it in the trash.
-
-
Contaminated Materials:
-
All contaminated materials, including gloves, lab coats, and cleaning materials, should be placed in a sealed container and disposed of as hazardous waste.
-
Quantitative Data
The following table summarizes key quantitative data for Sparfloxacin.
| Data Point | Value | Species | Route | Source |
| Oral LD50 | >5 g/kg | Rat | Oral | |
| Oral LD50 | >2 g/kg | Mouse | Oral | |
| Intraperitoneal LD50 | >2 g/kg | Rat | Intraperitoneal | |
| Intraperitoneal LD50 | >2 g/kg | Mouse | Intraperitoneal | |
| Subcutaneous LD50 | >2 g/kg | Rat | Subcutaneous | |
| Subcutaneous LD50 | >2 g/kg | Mouse | Subcutaneous | |
| Occupational Exposure Limit (OEL) | Not Established for Sparfloxacin | N/A | N/A | [1] |
| OEL for non-specific dusts (inhalable) | 10 mg/m³ TWA | Human | Inhalation | [3] |
| OEL for non-specific dusts (respirable) | 4 mg/m³ TWA | Human | Inhalation | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited are not publicly available in the provided search results. For specific experimental protocols regarding the safety and toxicology of Sparfloxacin, it is recommended to consult the direct scientific literature and original study publications.
Visualizations
The following diagram illustrates the logical workflow for handling a Sparfloxacin spill.
Caption: Workflow for handling a Sparfloxacin spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
